AZD2098
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,3-dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9Cl2N3O3S/c1-19-11-10(14-5-6-15-11)16-20(17,18)8-4-2-3-7(12)9(8)13/h2-6H,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLSMVCMSUNISFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=C(C(=CC=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9Cl2N3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
AZD2098: A Deep Dive into its Antagonistic Mechanism on the CCR4 Receptor
A Technical Guide for Researchers and Drug Development Professionals
This technical guide provides an in-depth analysis of the mechanism of action of AZD2098, a potent and selective small-molecule antagonist of the C-C chemokine receptor 4 (CCR4). We will explore its interaction with the CCR4 receptor, its impact on downstream signaling pathways, and the experimental methodologies used to characterize its activity.
Introduction: The Role of CCR4 in Immune Response and Disease
The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a pivotal role in orchestrating the migration of various immune cells, particularly T helper type 2 (Th2) cells and regulatory T cells (Tregs).[1][2][3] Its natural ligands, the chemokines CCL17 (TARC) and CCL22 (MDC), activate the receptor, leading to cellular responses such as chemotaxis and calcium mobilization.[4][5] This signaling axis is crucial in both normal immune surveillance and the pathophysiology of various diseases, including allergic asthma, atopic dermatitis, and certain types of cancer where the recruitment of Tregs to the tumor microenvironment can suppress anti-tumor immunity.[4][6][7][8][9] Consequently, antagonizing the CCR4 receptor presents a promising therapeutic strategy for these conditions.[4][6]
This compound is a potent, selective, and orally bioavailable small-molecule antagonist of the CCR4 receptor developed by AstraZeneca.[4][7][10] It was identified through high-throughput screening and subsequent lead optimization as a promising candidate for modulating CCR4-mediated immune responses.[4][10]
Core Mechanism of Action of this compound
This compound functions as a non-competitive, allosteric antagonist of the CCR4 receptor. It binds to an intracellular site on the C-terminal of the receptor, which is distinct from the binding site of the natural chemokine ligands.[11] This binding prevents the conformational changes in the receptor that are necessary for G-protein coupling and the initiation of downstream signaling cascades upon ligand binding.
The primary consequences of this compound's interaction with CCR4 are:
-
Inhibition of Chemokine-Induced Calcium Mobilization: this compound potently inhibits the influx of intracellular calcium that is typically induced by the binding of CCL17 and CCL22 to CCR4.[12]
-
Blockade of Chemotaxis: By disrupting the signaling cascade, this compound effectively prevents the directed migration (chemotaxis) of CCR4-expressing cells, such as Th2 lymphocytes, towards a gradient of its chemokine ligands.[4][11]
-
High Selectivity: this compound demonstrates high selectivity for the CCR4 receptor, with no significant activity observed at other chemokine receptors like CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8 at concentrations up to 10 μM.
Quantitative Data Summary
The antagonist potency of this compound has been quantified across various assays and species. The following tables summarize the key in vitro potency data.
Table 1: In Vitro Potency of this compound on CCR4
| Assay Type | Species | Ligand | Cell System | Potency (pIC50) | Reference |
| GTPγS Binding | Human | - | CHO cells expressing hCCR4 | 7.8 | [13] |
| Ca2+ Influx | Human | CCL22 | CHO cells expressing hCCR4 | 7.5 | [12] |
| Chemotaxis | Human | CCL17/CCL22 | Primary Human Th2 cells | 6.3 | [12] |
| Chemotaxis | HuT 78 cells | CCL17 | HuT 78 cells | IC50 = 120 nmol/L | [11] |
| Chemotaxis | HuT 78 cells | CCL22 | HuT 78 cells | IC50 = 866 nmol/L | [11] |
Table 2: Cross-Species Potency of this compound
| Species | Potency (pIC50) |
| Human | 7.8 |
| Rat | 8.0 |
| Mouse | 8.0 |
| Dog | 7.6 |
| Source:[12] |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on specific in vitro functional assays. A detailed protocol for a standard chemotaxis assay is provided below.
Chemotaxis Assay Protocol
This protocol outlines the measurement of the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
1. Cell Preparation:
- Culture CCR4-expressing cells (e.g., primary human Th2 cells, HuT 78 cells) under standard conditions.[14]
- For some cell types, it may be necessary to starve the cells in a serum-free medium for 16-18 hours prior to the assay to reduce background migration.[15][16]
- On the day of the experiment, harvest the cells and perform a cell count using a hemocytometer and trypan blue to assess viability.[14][15]
- Resuspend the cells in an appropriate assay medium (e.g., RPMI with 0.5% BSA) to a final concentration of 1 x 10^6 viable cells/mL.[15]
2. Assay Plate Preparation:
- Use a 96-well chemotaxis plate with a filter membrane (e.g., 5 µm pore size).[14]
- In the lower wells of the plate, add the chemoattractant (CCL17 or CCL22) at a predetermined optimal concentration, diluted in assay medium.
- For antagonist testing, add varying concentrations of this compound to both the lower wells (with chemokine) and the upper wells (with cells).
- Include negative control wells (medium alone) and positive control wells (chemokine alone).
3. Cell Migration:
- Add 50 µL of the prepared cell suspension to the upper chamber of each well of the filter plate.[15]
- Incubate the plate at 37°C in a humidified incubator with 5% CO2 for a period of 2 to 4 hours to allow for cell migration.[14][15]
4. Quantification of Migration:
- After incubation, carefully remove the filter plate.
- The migrated cells in the lower chamber can be quantified using various methods. A common method involves lysing the cells and quantifying the amount of a fluorescent dye, such as Calcein AM or CyQuant GR, that was pre-loaded into the cells or added post-migration.[15][16]
- Read the fluorescence on a plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.
5. Data Analysis:
- Calculate the percentage of chemotaxis for each condition relative to the positive control.
- Plot the percentage of inhibition against the concentration of this compound to determine the IC50 value.
Visualizing the Mechanism and Workflow
Diagrams of Signaling Pathways and Experimental Processes
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for a chemotaxis assay.
Caption: Logical progression of this compound's development.
Conclusion
This compound is a highly potent and selective antagonist of the CCR4 receptor, acting through an allosteric mechanism to inhibit chemokine-induced signaling and cell migration. Its well-characterized in vitro profile, supported by robust experimental data, underscores its potential as a therapeutic agent for diseases driven by pathological CCR4-mediated immune cell trafficking. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for further research and development in this area.
References
- 1. CCR4 is a key modulator of innate immune responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systematic Assessment of Chemokine Signaling at Chemokine Receptors CCR4, CCR7 and CCR10 [mdpi.com]
- 3. CCR4 as a Therapeutic Target for Cancer Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What are CCR4 modulators and how do they work? [synapse.patsnap.com]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CCR4 Antagonists Inhibit Treg Trafficking into the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 12. medchemexpress.com [medchemexpress.com]
- 13. CCR4 | Chemokine receptors | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 14. timothyspringer.org [timothyspringer.org]
- 15. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. sigmaaldrich.com [sigmaaldrich.com]
AZD2098: A Technical Overview of its Antagonistic Effect on Th2 Lymphocytes
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2098 is a potent and selective small molecule antagonist of the C-C chemokine receptor 4 (CCR4). This receptor is predominantly expressed on T helper 2 (Th2) lymphocytes, a subset of T cells that play a critical role in the pathogenesis of allergic and inflammatory diseases such as asthma and atopic dermatitis. By blocking the interaction of CCR4 with its natural ligands, CCL17 (TARC) and CCL22 (MDC), this compound aims to inhibit the recruitment and activation of Th2 cells at sites of inflammation, thereby mitigating the downstream inflammatory cascade. This technical guide provides a comprehensive overview of the available data on this compound's effect on Th2 lymphocytes, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and workflows.
Core Mechanism of Action: CCR4 Antagonism
Th2 lymphocytes are key drivers of type 2 immunity, characterized by the production of cytokines such as Interleukin-4 (IL-4), IL-5, and IL-13. These cytokines contribute to hallmark features of allergic inflammation, including eosinophilia, mucus production, and IgE synthesis. The migration of Th2 cells to inflamed tissues is largely orchestrated by the chemokines CCL17 and CCL22, which are often found at elevated levels in allergic conditions. These chemokines bind to and activate CCR4, a G protein-coupled receptor (GPCR) on the surface of Th2 cells, initiating a signaling cascade that leads to cell migration and activation.[1]
This compound functions as a competitive antagonist at the CCR4 receptor, preventing the binding of CCL17 and CCL22 and thereby inhibiting the downstream signaling events that promote Th2 cell chemotaxis and potential activation.
Quantitative Data on this compound Activity
The potency of this compound has been evaluated in various in vitro assays, primarily focusing on its ability to inhibit CCR4-mediated cellular responses. The following tables summarize the key quantitative findings from published studies.
| Assay | Ligand | Cell System | Potency (pIC50) | Reference |
| CCR4 Receptor Binding | Labeled CCL22 | hCCR4-transfected cells | 7.8 | |
| Intracellular Calcium Mobilization | CCL22 | hCCR4-expressing CHO cells | 7.5 (mean ± 0.04) | [1] |
| Th2 Cell Chemotaxis | CCL22 | Human primary Th2 cells (in 0.3% HSA) | 6.3 (mean ± 0.2) | [1] |
| Th2 Cell Chemotaxis | CCL17/CCL22 | Human Th2 cells | Not specified in pIC50 | |
| Table 1: Potency of this compound in various in vitro assays. |
| Assay | Ligand | Cell Line | Potency (IC50) | Reference |
| Chemotaxis Inhibition | CCL17 (100 nmol/L) | HuT 78 (SS-derived cell line) | 120 nmol/L | [2] |
| Chemotaxis Inhibition | CCL22 (10 nmol/L) | HuT 78 (SS-derived cell line) | 866 nmol/L | [2] |
| Table 2: Inhibitory concentration (IC50) of this compound on chemotaxis in a human T-cell line. |
While direct data on the effect of this compound on Th2 cytokine production (IL-4, IL-5, IL-13) and proliferation is not extensively published, studies on other CCR4 antagonists provide insights into the expected effects. For instance, the CCR4 antagonist K327 has been shown to suppress the elevation of Th2 cytokines in a mouse model of allergic airway inflammation.[3] Furthermore, CCR4 antagonists have been demonstrated to inhibit the expansion of Th2 cells.[4]
Signaling Pathways and Experimental Workflows
CCR4 Signaling Pathway in Th2 Lymphocytes
The binding of CCL17 or CCL22 to CCR4 on Th2 cells initiates a cascade of intracellular events. This process is crucial for the chemotactic response of these cells. The following diagram illustrates the key components of this signaling pathway.
Experimental Workflow: Th2 Chemotaxis Assay
The Transwell migration assay is a standard method to evaluate the effect of compounds like this compound on Th2 cell chemotaxis. The workflow involves measuring the migration of Th2 cells across a porous membrane towards a chemokine gradient.
Experimental Protocols
Th2 Lymphocyte Chemotaxis Assay (Transwell)
This protocol is a generalized procedure based on standard methods for assessing T-cell migration.
1. Cell Preparation:
-
Isolate primary human CD4+ T cells from peripheral blood mononuclear cells (PBMCs) using negative selection.
-
Differentiate naive CD4+ T cells into Th2 cells by culturing with anti-CD3 and anti-CD28 antibodies in the presence of IL-4 and anti-IFN-γ antibody for 5-7 days.
-
Harvest and resuspend differentiated Th2 cells in serum-free RPMI 1640 medium at a concentration of 1 x 10^6 cells/mL.
2. Assay Setup:
-
Use a 24-well Transwell plate with 5 µm pore size inserts.
-
To the lower chamber, add 600 µL of RPMI 1640 medium containing the desired concentration of CCL17 or CCL22. Include a negative control with medium only.
-
In a separate plate, pre-incubate 100 µL of the Th2 cell suspension with 100 µL of this compound at various concentrations (or vehicle control) for 30 minutes at 37°C.
-
Add 200 µL of the cell/compound mixture to the upper chamber of the Transwell insert.
3. Incubation and Analysis:
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
After incubation, carefully remove the Transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Quantify the number of migrated cells using a flow cytometer or a cell viability assay (e.g., Calcein-AM).
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value.
Intracellular Calcium Mobilization Assay
This protocol outlines a general method for measuring chemokine-induced calcium flux in lymphocytes.
1. Cell Preparation:
-
Prepare Th2 lymphocytes as described in the chemotaxis assay protocol.
-
Resuspend the cells at 1-2 x 10^6 cells/mL in a buffer containing calcium and magnesium (e.g., HBSS).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This typically involves incubation for 30-60 minutes at 37°C.
-
Wash the cells to remove excess dye and resuspend in the assay buffer.
2. Assay Procedure:
-
Use a flow cytometer or a fluorescence plate reader capable of kinetic measurements.
-
Acquire a baseline fluorescence reading of the dye-loaded cells for approximately 30-60 seconds.
-
Add a solution of this compound or vehicle control to the cells and continue to record the fluorescence.
-
After a short incubation with the compound, add a solution of CCL22 to stimulate the cells.
-
Continue to record the fluorescence for several minutes to capture the peak and subsequent decline of the calcium signal.
3. Data Analysis:
-
The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.
-
For ratiometric dyes like Fura-2, the ratio of fluorescence at two different emission or excitation wavelengths is calculated.
-
The peak fluorescence intensity or the area under the curve is used to quantify the calcium response.
-
The inhibitory effect of this compound is determined by comparing the response in its presence to the vehicle control.
Conclusion
This compound is a potent and selective CCR4 antagonist that effectively inhibits the chemotaxis of Th2 lymphocytes in response to the key chemokines CCL17 and CCL22. By blocking this crucial step in the inflammatory cascade, this compound holds potential as a therapeutic agent for Th2-mediated diseases. The data presented in this guide provide a foundational understanding of its mechanism and activity. Further research is warranted to fully elucidate its effects on Th2 cytokine production and proliferation and to translate these preclinical findings into clinical efficacy.
References
- 1. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitory effect of the new orally active CCR4 antagonist K327 on CCR4+CD4+ T cell migration into the lung of mice with ovalbumin-induced lung allergic inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Discovery and Development of AZD5069: A CXCR2 Antagonist
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, development, and mechanism of action of AZD5069 (navarixin), a potent and selective antagonist of the C-X-C motif chemokine receptor 2 (CXCR2). Developed by AstraZeneca, AZD5069 has been investigated for its therapeutic potential in a range of inflammatory diseases and oncology indications. This document synthesizes preclinical and clinical data, details key experimental methodologies, and visualizes relevant biological pathways and workflows.
Introduction to CXCR2 and its Role in Disease
The CXC chemokine receptor 2 (CXCR2) is a G protein-coupled receptor that plays a critical role in the recruitment and activation of neutrophils, a type of white blood cell integral to the innate immune response.[1][2][3] Ligands for CXCR2, such as CXCL8 (interleukin-8), are potent chemoattractants for neutrophils.[3][4] While essential for host defense, dysregulated CXCR2 signaling and excessive neutrophil infiltration are implicated in the pathophysiology of numerous inflammatory diseases, including chronic obstructive pulmonary disease (COPD), asthma, and bronchiectasis.[1][2][5] Furthermore, CXCR2 is upregulated in various tumor types and contributes to tumor progression, making it a target for anti-cancer therapies.[1][2]
Discovery and Preclinical Development of AZD5069
AZD5069 was identified as a potent, selective, and orally bioavailable small-molecule antagonist of the human CXCR2 receptor.[1][6] Its development aimed to mitigate the deleterious effects of excessive neutrophil-driven inflammation.
AZD5069 functions as a reversible antagonist of CXCR2.[1][6] It directly binds to the receptor, inhibiting the binding of its cognate ligands, such as CXCL8, and thereby blocking downstream signaling pathways that lead to neutrophil chemotaxis and activation.[1][2][4] Notably, AZD5069 is a slowly reversible antagonist, with its pharmacological effects influenced by time and temperature.[3][4]
The potency and selectivity of AZD5069 were characterized through a series of in vitro assays.
Table 1: In Vitro Activity of AZD5069
| Assay Type | Target | Ligand | Parameter | Value | Reference |
| Radioligand Binding | Human CXCR2 | [¹²⁵I]-CXCL8 | pIC₅₀ | 8.8 - 9.1 | [3][4] |
| Radioligand Binding | Human CXCR1 | CXCL8 | pIC₅₀ | 6.5 | [4] |
| Neutrophil Chemotaxis | Human Neutrophils | CXCL1 | pA₂ | ~9.6 | [3] |
| Adhesion Molecule Expression | Human Neutrophils | CXCL1 | pA₂ | 6.9 | [3] |
| Calcium Flux | Human Neutrophils | GROα | - | Inhibition | [6] |
The anti-inflammatory effects of AZD5069 were demonstrated in preclinical animal models. Oral administration of AZD5069 effectively blocked lipopolysaccharide (LPS)-induced lung and blood neutrophilia in rats, with exposures aligning with its receptor potency.[6] Receptor binding potency was found to be similar across various species, including cynomolgus monkey, dog, rat, and mouse.[6]
Clinical Development of AZD5069
AZD5069 has undergone extensive clinical evaluation in healthy volunteers and patients with various diseases.
Eight Phase I studies involving 240 healthy volunteers characterized the pharmacokinetic profile of AZD5069.
Table 2: Summary of AZD5069 Pharmacokinetics in Healthy Volunteers
| Parameter | Description | Result | Reference |
| Absorption | Time to maximum concentration (Tₘₐₓ) | ~2 hours (fasting) | [7] |
| Metabolism | Primary metabolizing enzyme | CYP3A4 | [6] |
| Drug-Drug Interaction | Co-administration with ketoconazole (CYP3A4 inhibitor) | 2.1-fold increase in AUC, 1.6-fold increase in Cₘₐₓ | [6] |
AZD5069 was investigated in patients with COPD, bronchiectasis, and severe asthma.
Table 3: Key Clinical Trial Results of AZD5069 in Inflammatory Diseases
| Indication | Dose | Duration | Key Finding(s) | Reference |
| Bronchiectasis | 80 mg BID | 28 days | 69% reduction in absolute neutrophil count in morning sputum; no improvement in clinical outcomes. | [5] |
| Severe Asthma | 5, 15, or 45 mg BID | 6 months | Did not reduce the rate of severe exacerbations or improve FEV1. | [6][8] |
More recently, the therapeutic potential of AZD5069 has been explored in oncology, often in combination with immunotherapy.
Table 4: Ongoing and Recent Clinical Trials of AZD5069 in Oncology
| Indication | Combination Therapy | Phase | Status | Reference |
| Advanced Hepatocellular Carcinoma (HCC) | Durvalumab (anti-PD-L1) | I/II | Recruiting | [9] |
| Metastatic Castration-Resistant Prostate Cancer (mCRPC) | Enzalutamide | I/II | Ongoing | [10][11] |
| Advanced Solid Tumors | Durvalumab | I/II | Completed | [10] |
Across clinical studies, AZD5069 has generally been well-tolerated.[5][6] The most consistent, mechanism-based effect observed is a reversible reduction in blood neutrophil counts.[6] In healthy volunteers, this was observed at doses as low as 5.45 mg.[6] In patients with severe asthma treated with 45 mg BID for up to 12 months, a sustained but reversible ~25% reduction in blood neutrophils was observed without a consistent increase in infection rates.[6]
Experimental Protocols
-
Objective: To determine the binding affinity of AZD5069 to CXCR1 and CXCR2.
-
Methodology:
-
Membranes from cells expressing human CXCR1 or CXCR2 are prepared.
-
Membranes are incubated with a radiolabeled ligand (e.g., [¹²⁵I]-CXCL8) and varying concentrations of AZD5069.
-
Non-specific binding is determined in the presence of a high concentration of a non-labeled ligand.
-
After incubation, the membranes are washed to remove unbound radioligand.
-
The amount of bound radioactivity is quantified using a scintillation counter.
-
The concentration of AZD5069 that inhibits 50% of specific binding (IC₅₀) is calculated and converted to pIC₅₀.
-
-
Objective: To assess the functional antagonism of AZD5069 on neutrophil migration.
-
Methodology:
-
Human neutrophils are isolated from the peripheral blood of healthy donors.
-
A chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating the upper and lower wells.
-
The lower well contains a chemoattractant (e.g., CXCL1 or CXCL8).
-
Neutrophils, pre-incubated with varying concentrations of AZD5069 or vehicle, are placed in the upper well.
-
The chamber is incubated to allow neutrophil migration through the membrane towards the chemoattractant.
-
The number of migrated cells in the lower well is quantified by microscopy or flow cytometry.
-
The pA₂ value, a measure of antagonist potency, is calculated from the dose-response curve.
-
-
Objective: To evaluate the in vivo efficacy of AZD5069 in an animal model of acute lung inflammation.
-
Methodology:
-
Rats are orally administered with AZD5069 or vehicle at various doses.
-
After a defined period, the animals are challenged with inhaled LPS to induce lung inflammation.
-
At a specified time point post-challenge, bronchoalveolar lavage (BAL) is performed to collect lung fluid.
-
Blood samples are also collected.
-
The number of neutrophils in the BAL fluid and blood is determined using a cell counter or flow cytometry.
-
The dose-dependent inhibition of neutrophil infiltration by AZD5069 is assessed.
-
Visualizations
References
- 1. azd5069 - My Cancer Genome [mycancergenome.org]
- 2. Facebook [cancer.gov]
- 3. Pharmacological characterization of AZD5069, a slowly reversible CXC chemokine receptor 2 antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. bionews.com [bionews.com]
- 6. AZD5069 [openinnovation.astrazeneca.com]
- 7. Pharmacokinetics of the Oral Selective CXCR2 Antagonist AZD5069: A Summary of Eight Phase I Studies in Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Efficacy and safety of a CXCR2 antagonist, AZD5069, in patients with uncontrolled persistent asthma: a randomised, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. CXCR2 antagonist navarixin in combination with pembrolizumab in select advanced solid tumors: a phase 2 randomized trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. AZD5069 / AstraZeneca [delta.larvol.com]
AZD2098: A Potent and Selective CCR4 Antagonist for Research in Inflammatory Diseases and Immuno-oncology
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
AZD2098 is a potent, selective, and orally bioavailable small molecule antagonist of the C-C chemokine receptor 4 (CCR4). This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of this compound. Detailed experimental protocols for key in vitro assays are presented, along with visualizations of the CCR4 signaling pathway and experimental workflows to facilitate its application in research settings. The quantitative data on its biological activity are summarized in structured tables for ease of comparison and interpretation.
Chemical Structure and Properties
This compound, with the IUPAC name 2,3-Dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide, is a well-characterized compound with a molecular formula of C11H9Cl2N3O3S and a molecular weight of 334.18 g/mol .[1][2] Its chemical structure and key properties are summarized in the table below.
| Property | Value | Reference |
| IUPAC Name | 2,3-Dichloro-N-(3-methoxypyrazin-2-yl)benzenesulfonamide | [3] |
| Molecular Formula | C11H9Cl2N3O3S | [1][2] |
| Molecular Weight | 334.18 g/mol | [1][2] |
| CAS Number | 566203-88-1 | [1] |
| SMILES | COC1=NC=CN=C1NS(=O)(=O)C2=C(Cl)C(Cl)=CC=C2 | [1] |
| Appearance | White to off-white solid | |
| Purity | ≥98% (HPLC) | [1][2] |
| Solubility | DMSO: ≥67 mg/mL (200.49 mM) | [4] |
Pharmacological Properties
This compound is a potent and selective antagonist of the CCR4 receptor, a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of Th2 lymphocytes and regulatory T cells (Tregs).[5] Its primary mechanism of action involves binding to an intracellular or C-terminal allosteric site on the CCR4 receptor, thereby inhibiting the downstream signaling induced by its natural ligands, CCL17 (TARC) and CCL22 (MDC).[6] This inhibition prevents the recruitment of CCR4-expressing immune cells to sites of inflammation and into the tumor microenvironment.[7]
Biological Activity
This compound exhibits high potency against CCR4 across multiple species. Its inhibitory activity has been quantified in various in vitro assays, as detailed in the table below.
| Assay Type | Species | Ligand | pIC50 | IC50 (nM) | Reference |
| CCR4 Binding Assay | Human | CCL22 | 7.8 | ~15.8 | [3][5] |
| Rat | - | 8.0 | 10 | [2][3] | |
| Mouse | - | 8.0 | 10 | [2] | |
| Dog | - | 7.6 | ~25.1 | [2] | |
| CCL22-induced Ca2+ Influx | Human | CCL22 | 7.5 | ~31.6 | [2] |
| Th2 Cell Chemotaxis | Human | CCL17/CCL22 | 6.3 | ~501 | [2][3] |
pIC50 is the negative logarithm of the IC50 value. IC50 values are approximated from pIC50 values.
Selectivity
This compound demonstrates excellent selectivity for the CCR4 receptor. Screening against a panel of other chemokine receptors (CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8) showed no significant activity at concentrations up to 10 µM.[1][3] Further screening against a larger panel of receptors and enzymes also revealed little to no off-target activity.[5]
Signaling Pathway
The binding of chemokines CCL17 or CCL22 to the CCR4 receptor initiates a signaling cascade that leads to cellular responses such as chemotaxis, calcium mobilization, and cell activation. This compound, by binding to an allosteric site, prevents this cascade.
Experimental Protocols
The following are detailed methodologies for key experiments frequently used to characterize the activity of CCR4 antagonists like this compound.
Chemotaxis Assay
This assay measures the ability of a compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.
References
- 1. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound (AZD-2098) | CCR4 antagonist | Probechem Biochemicals [probechem.com]
- 4. rapt.com [rapt.com]
- 5. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 7. medkoo.com [medkoo.com]
AZD2098: A Technical Overview of its Binding Affinity to Human CCR4
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2098 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a G protein-coupled receptor (GPCR) critically involved in immune responses. CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), play a significant role in the trafficking of Th2 lymphocytes, making it a key target in inflammatory diseases such as asthma.[1] This technical guide provides an in-depth overview of the binding affinity of this compound to human CCR4, including available quantitative data, detailed experimental methodologies, and a visualization of the associated signaling pathways. This compound is characterized as an allosteric antagonist that binds to an intracellular or C-terminal site on the CCR4 receptor.[2][3]
Quantitative Binding Affinity Data
| Assay Type | Cell System | Ligand | pIC50 (mean ± SEM) | Molar Concentration (IC50) | Reference |
| Fluorescent Microvolume Assay Technology (FMAT) Cell Binding Assay | Human CCR4-expressing cells | Labeled CCL22 | 7.8 ± 0.05 | 15.8 nM | [1] |
| FLIPR Intracellular Calcium Mobilization Assay | hCCR4-expressing CHO cells | CCL22 | 7.5 | 31.6 nM | [4] |
| Human Primary Th2 Cell Chemotaxis Assay | Primary human Th2 cells | CCL17 or CCL22 | 6.3 | 501.2 nM | [4] |
Experimental Protocols
Fluorescent Microvolume Assay Technology (FMAT) Cell Binding Assay
This assay quantifies the binding of a fluorescently labeled ligand to cells. In the context of this compound, it was used to measure the inhibition of labeled CCL22 binding to cells expressing human CCR4.
Principle: FMAT is a homogeneous assay that uses a laser scanner to detect fluorescence in a microplate well. It distinguishes between fluorescent molecules in solution and those associated with cells or beads that have settled at the bottom of the well, thus eliminating the need for wash steps.
General Protocol:
-
Cell Preparation: Human CCR4-expressing cells are cultured and harvested.
-
Assay Plate Preparation: Cells are seeded into 384-well microplates.
-
Compound Addition: A dilution series of this compound is added to the wells.
-
Labeled Ligand Addition: A fixed concentration of fluorescently labeled CCL22 is added to all wells.
-
Incubation: The plate is incubated to allow the binding reaction to reach equilibrium.
-
Detection: The plate is read on an FMAT scanner. The scanner identifies and quantifies the fluorescence associated with the cells at the bottom of each well.
-
Data Analysis: The inhibition of labeled CCL22 binding by this compound is calculated, and the pIC50 value is determined from the resulting concentration-response curve.
FMAT Binding Assay Workflow
FLIPR Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to inhibit the increase in intracellular calcium that occurs upon GPCR activation.
Principle: Cells are loaded with a calcium-sensitive fluorescent dye. Upon ligand binding and GPCR activation, intracellular calcium levels rise, leading to an increase in fluorescence that is measured in real-time by a Fluorescence Imaging Plate Reader (FLIPR).
General Protocol:
-
Cell Preparation: Human CCR4-expressing CHO cells are seeded into 96- or 384-well black-walled, clear-bottom microplates and cultured overnight.
-
Dye Loading: The culture medium is removed, and the cells are incubated with a calcium-sensitive dye (e.g., Fluo-4 AM) in a suitable buffer.
-
Compound Addition: The plate is placed in the FLIPR instrument, and a baseline fluorescence is measured. This compound at various concentrations is then added to the wells.
-
Ligand Addition and Measurement: After a short incubation with the antagonist, the agonist (CCL22) is added, and the fluorescence intensity is monitored in real-time.
-
Data Analysis: The increase in fluorescence in the presence of different concentrations of this compound is compared to the control (agonist alone) to determine the inhibitory effect and calculate the pIC50.
Human Primary Th2 Cell Chemotaxis Assay
This assay assesses the ability of a compound to block the directed migration of cells towards a chemoattractant.
Principle: The assay is performed using a Transwell system, where a porous membrane separates an upper and a lower chamber. Cells are placed in the upper chamber, and the chemoattractant is in the lower chamber. The number of cells that migrate through the membrane to the lower chamber is quantified.
General Protocol:
-
Cell Isolation: Primary human Th2 cells are isolated from peripheral blood.
-
Assay Setup: A Transwell plate with a polycarbonate membrane is used. The lower chamber is filled with media containing the chemoattractant (CCL17 or CCL22).
-
Cell Treatment: The isolated Th2 cells are pre-incubated with different concentrations of this compound.
-
Cell Addition: The treated cells are added to the upper chamber of the Transwell.
-
Incubation: The plate is incubated for a few hours to allow for cell migration.
-
Quantification: The number of cells that have migrated to the lower chamber is counted, typically using a cell counter or by flow cytometry.
-
Data Analysis: The percentage of inhibition of chemotaxis at each this compound concentration is calculated relative to the control (no antagonist), and the pIC50 is determined.
CCR4 Signaling Pathway
CCR4 is a GPCR that primarily couples to the Gi/Go family of G proteins.[5] Ligand binding initiates a signaling cascade that leads to cellular responses, most notably chemotaxis. This compound acts as an allosteric antagonist, binding to a site distinct from the natural ligand binding site and preventing the conformational changes required for receptor activation.
CCR4 Signaling Pathway and Inhibition by this compound
Conclusion
This compound is a potent and selective antagonist of human CCR4, effectively inhibiting ligand-induced cellular responses such as calcium mobilization and chemotaxis. The provided pIC50 values from various assays consistently demonstrate its high potency. While specific Ki and Kd values are not publicly documented, the functional data strongly supports its role as a high-affinity CCR4 antagonist. The detailed experimental methodologies and the signaling pathway diagram offer a comprehensive technical resource for researchers in the field of immunology and drug discovery.
References
- 1. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 3. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. G Protein‐Coupled Receptor Signaling: Implications and Therapeutic Development Advances in Cancers - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for AZD2098 in In Vivo Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2098 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1] CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), play a crucial role in the recruitment of Th2 lymphocytes, which are key mediators of allergic inflammation.[1] This makes this compound a promising therapeutic candidate for inflammatory diseases such as asthma. Additionally, CCR4 is expressed on certain types of malignant T-cells, suggesting a potential role for this compound in the treatment of cutaneous T-cell lymphoma (CTCL).[2] These application notes provide detailed protocols for the use of this compound in two key in vivo animal models: an ovalbumin-sensitized rat model of allergic airway inflammation and a cutaneous T-cell lymphoma xenograft mouse model.
Mechanism of Action: CCR4 Antagonism
This compound functions by binding to the CCR4 receptor on the surface of immune cells, primarily Th2 lymphocytes and regulatory T cells (Tregs). This binding prevents the interaction of CCR4 with its natural ligands, CCL17 and CCL22. The subsequent inhibition of downstream signaling pathways ultimately blocks the chemotaxis and recruitment of these inflammatory cells to sites of inflammation or tumor microenvironments.[1]
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound from in vivo and in vitro studies.
Table 1: In Vivo Efficacy of this compound in an Ovalbumin-Sensitized Rat Model
| Dose (μmol/kg, p.o., BID) | Observed Effect on Lung Inflammation |
| 0.22 | Initial signs of efficacy |
| 0.75 | Dose-dependent reduction |
| 2.2 | Dose-dependent reduction |
| 3.0 | Dose-dependent reduction |
| 7.5 | Maximal reduction observed |
| 15 | No further increase in efficacy |
Data based on qualitative descriptions of a dose-dependent reduction in alveolitis and leukocyte trafficking.[3]
Table 2: In Vitro Potency of this compound
| Assay | Species | pIC50 |
| CCR4 Inhibition | Human | 7.8 |
| CCR4 Inhibition | Rat | 8.0 |
| CCR4 Inhibition | Mouse | 8.0 |
| CCR4 Inhibition | Dog | 7.6 |
| CCL22-induced Ca2+ influx | Human (CHO cells) | 7.5 |
| CCL17/22-induced chemotaxis | Human (Th2 cells) | 6.3 |
[3]
Table 3: Preclinical Pharmacokinetics of a Precursor to this compound (Compound 1)
| Species | Route | Bioavailability (F%) | Half-life (T1/2, h) | Clearance (mL/min/kg) | Volume of Distribution (Vss, L/kg) |
| Rat | p.o. | 45 | 16 | 0.1 | 0.1 |
| Mouse | p.o. | Good | Long | Low | Small |
Data for Compound 1, a hit compound that led to the development of this compound.[1]
Experimental Protocols
Ovalbumin-Sensitized Rat Model of Allergic Airway Inflammation
This protocol describes the induction of an allergic airway inflammation model in Brown Norway rats, which can be utilized to evaluate the efficacy of this compound.
Materials:
-
Brown Norway rats (male, 6-8 weeks old)
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Alum) as adjuvant
-
Phosphate-buffered saline (PBS)
-
Aerosol delivery system (nebulizer and exposure chamber)
-
This compound
-
Vehicle for this compound (e.g., 0.5% HPMC, 0.1% Tween 80 in water)
Protocol:
-
Sensitization (Day 0 and Day 14):
-
Prepare the sensitization solution by dissolving OVA in PBS to a final concentration of 1 mg/mL.
-
Emulsify the OVA solution with an equal volume of Alum adjuvant (2% Al(OH)3).
-
Administer 1 mL of the OVA/Alum emulsion per rat via intraperitoneal (i.p.) injection.
-
A booster injection is given on Day 14 using the same procedure.
-
A control group should receive i.p. injections of PBS/Alum.
-
-
Aerosol Challenge (Day 28):
-
On Day 28, place the sensitized rats in an exposure chamber.
-
Challenge the rats with an aerosolized solution of 1% OVA in PBS for 30 minutes using a nebulizer.
-
The control group should be challenged with aerosolized PBS.
-
-
This compound Administration:
-
Prepare a stock solution of this compound in a suitable vehicle.
-
Administer this compound orally (p.o.) by gavage at the desired doses (e.g., 0.22, 0.75, 2.2, 3.0, 7.5, and 15 μmol/kg).[3]
-
The first dose should be administered 1 hour prior to the OVA aerosol challenge.
-
Continue to administer this compound every 12 hours for the duration of the experiment (96 hours post-challenge).[3]
-
A vehicle control group should receive the vehicle alone following the same dosing schedule.
-
-
Endpoint Analysis (96 hours post-challenge):
-
At 96 hours after the aerosol challenge, euthanize the rats.
-
Collect bronchoalveolar lavage fluid (BALF) for total and differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
Perfuse and collect lung tissue for histopathological analysis. Embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess the degree of peribronchial and perivascular inflammation (alveolitis and leukocyte trafficking).
-
Measure OVA-specific IgE levels in serum by ELISA.
-
Cutaneous T-Cell Lymphoma (CTCL) Xenograft Mouse Model
This protocol describes the establishment of a CTCL xenograft model in immunodeficient mice to evaluate the anti-tumor activity of this compound.
Materials:
-
Immunodeficient mice (e.g., NOD/SCID, nude mice), female, 6-8 weeks old
-
CTCL cell line (e.g., Hut78, MyLa)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel (optional)
-
This compound
-
Vehicle for this compound
Protocol:
-
Cell Culture and Preparation:
-
Culture the chosen CTCL cell line under standard conditions.
-
On the day of injection, harvest the cells and wash them with sterile PBS.
-
Resuspend the cells in PBS or a mixture of PBS and Matrigel (1:1) to a final concentration of 5-10 x 10^7 cells/mL.
-
-
Tumor Cell Implantation:
-
Inject 0.1 mL of the cell suspension (5-10 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach a mean volume of approximately 100-200 mm³, randomize the mice into treatment and control groups.
-
-
This compound Administration:
-
Administer this compound at the desired doses and schedule (e.g., daily oral gavage). The specific dose and schedule may need to be optimized based on tolerability and efficacy studies.
-
The control group should receive the vehicle alone.
-
-
Endpoint Analysis:
-
Continue to monitor tumor volume throughout the study.
-
The primary endpoint is typically tumor growth inhibition. This can be calculated as the percentage of tumor growth inhibition (%TGI) compared to the vehicle-treated group.
-
At the end of the study, tumors can be excised for further analysis (e.g., immunohistochemistry for CCR4 expression).
-
It is important to note that in a comparative study, this compound did not show significant inhibition of tumor growth in a CTCL xenograft model.[2]
-
Conclusion
The protocols outlined in these application notes provide a framework for investigating the in vivo efficacy of this compound in preclinical models of allergic airway inflammation and cutaneous T-cell lymphoma. Researchers should optimize these protocols based on their specific experimental goals and institutional guidelines. The provided data and diagrams offer a comprehensive overview of the current understanding of this compound's mechanism of action and its potential therapeutic applications.
References
Application Notes and Protocols for AZD2098 in In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
Abstract
AZD2098 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), a key receptor involved in the trafficking of Th2 lymphocytes.[1][2] This document provides detailed application notes and protocols for the in vivo use of this compound, with a primary focus on a preclinical model of allergic asthma. Information on pharmacokinetics and findings in an oncology model are also presented. The protocols and data herein are compiled from preclinical studies to guide researchers in designing and executing their own in vivo experiments.
Introduction
Chemokine receptors are critical mediators of immune cell migration and have emerged as important therapeutic targets for a range of inflammatory diseases and cancer. CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), play a central role in the recruitment of Th2 cells, which are key drivers of the pathophysiology of allergic asthma.[1][2] this compound has been developed as a small molecule inhibitor of CCR4, demonstrating high potency and selectivity.[1] These application notes provide a summary of the available preclinical data and detailed protocols for the use of this compound in a rat model of ovalbumin-induced allergic asthma. Additionally, this document discusses the reported activity of this compound in a preclinical cancer model.
Data Presentation
In Vitro Potency of this compound
| Target | Species | Assay | pIC50 |
| CCR4 | Human | Radioligand Binding | 7.8 |
| CCR4 | Rat | Radioligand Binding | 8.0 |
| CCR4 | Mouse | Radioligand Binding | 8.0 |
| CCR4 | Dog | Radioligand Binding | 7.6 |
| CCR4 | Human | CCL22-induced Ca2+ influx | 7.5 |
| CCR4 | Human (Th2 cells) | CCL17/CCL22-induced chemotaxis | 6.3 |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
In Vivo Dosage in Ovalbumin-Sensitized Rat Model of Allergic Asthma
| Animal Model | Dosing Route | Dosage Range | Dosing Frequency | Vehicle |
| Brown-Norway rats | Oral (p.o.) | 73.5 µg/kg to 5.0 mg/kg | Twice a day (BID) | Not specified in efficacy study. A common formulation is 1% sodium bicarbonate solution or a suspension in 0.5% methylcellulose. |
Pharmacokinetic Parameters of a Precursor Compound (Compound 1) to this compound
| Species | Route | Dose | Clearance (Cl) (mL/min/kg) | Volume of Distribution (Vss) (L/kg) | Half-life (T1/2) (h) | Bioavailability (F) (%) |
| Rat | i.v. | 3.0 µmol/kg | 0.1 | 0.1 | 16 | N/A |
| Rat | p.o. | 9.0 µmol/kg | N/A | N/A | 16 | 45 |
| Mouse | i.v. | 3.0 µmol/kg | 0.1 | 0.1 | 10 | N/A |
| Mouse | p.o. | 9.0 µmol/kg | N/A | N/A | 10 | 86 |
Note: Detailed pharmacokinetic data for this compound was not available in the reviewed literature. The data presented is for a precursor compound described in the discovery of this compound.[1]
Experimental Protocols
Protocol 1: Ovalbumin-Induced Allergic Asthma Model in Rats
This protocol is based on established methods for inducing an allergic airway inflammation model in rats, which is a relevant model for studying the effects of CCR4 antagonists.[3][4]
Materials:
-
This compound
-
Ovalbumin (OVA), Grade V
-
Aluminum hydroxide (Al(OH)₃) as an adjuvant
-
Sterile saline (0.9% NaCl)
-
Vehicle for this compound (e.g., 1% sodium bicarbonate or 0.5% methylcellulose with 0.1% Tween 80)
-
Brown-Norway rats (male, 6-8 weeks old)
Experimental Procedure:
-
Sensitization:
-
On days 0 and 7, sensitize the rats by intraperitoneal (i.p.) injection of 1 mg of OVA and 100 mg of aluminum hydroxide in 1 mL of sterile saline.
-
A control group should receive i.p. injections of saline with aluminum hydroxide only.
-
-
Drug Administration:
-
Beginning on the day of the first challenge and continuing throughout the challenge period, administer this compound orally (p.o.) twice daily (BID).
-
The recommended dose range to explore is 73.5 µg/kg to 5.0 mg/kg.
-
The vehicle control group should receive the vehicle alone following the same administration schedule.
-
-
Ovalbumin Challenge:
-
From day 14 to day 21, challenge the sensitized rats with an aerosolized solution of 1% OVA in sterile saline for 20 minutes daily.
-
The control group is challenged with aerosolized saline.
-
-
Readout and Analysis (24-48 hours after the final challenge):
-
Bronchoalveolar Lavage (BAL):
-
Anesthetize the rats and perform a tracheotomy.
-
Instill and aspirate a fixed volume of sterile saline (e.g., 3 x 5 mL) into the lungs via a tracheal cannula.
-
Centrifuge the collected BAL fluid (BALF) to pellet the cells.
-
Resuspend the cell pellet and perform a total cell count using a hemocytometer.
-
Prepare cytospin slides and stain with a differential stain (e.g., Diff-Quik) to determine the differential cell counts (eosinophils, neutrophils, lymphocytes, macrophages).
-
-
Histopathology:
-
Perfuse the lungs with saline and fix with 10% neutral buffered formalin.
-
Embed the lung tissue in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to assess inflammation and with Periodic acid-Schiff (PAS) to assess mucus production.
-
-
Cytokine Analysis:
-
Measure levels of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BALF supernatant using ELISA kits.
-
-
Protocol 2: Pharmacokinetic Study in Rodents
This protocol provides a general framework for assessing the pharmacokinetic properties of this compound.
Materials:
-
This compound
-
Vehicle for administration (e.g., 1% sodium bicarbonate solution)
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Blood collection supplies (e.g., EDTA-coated tubes, capillaries)
Experimental Procedure:
-
Dosing:
-
For intravenous (i.v.) administration, formulate this compound in a suitable vehicle and administer a single bolus dose (e.g., 3.0 µmol/kg) via the tail vein.
-
For oral (p.o.) administration, administer a single dose (e.g., 9.0 µmol/kg) by gavage.
-
-
Blood Sampling:
-
Collect blood samples (e.g., 50-100 µL) at multiple time points post-dose. Suggested time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours.
-
Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Process the blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive analytical method, such as LC-MS/MS, to quantify the concentration of this compound in plasma samples.
-
-
Pharmacokinetic Analysis:
-
Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters, including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Clearance (Cl)
-
Volume of distribution (Vss)
-
Half-life (T1/2)
-
Bioavailability (F) (by comparing p.o. and i.v. data)
-
-
Application in Oncology Models
The role of the CCR4-CCL22/CCL17 axis in recruiting regulatory T cells (Tregs) to the tumor microenvironment has made CCR4 an attractive target in immuno-oncology. However, the available preclinical data for this compound in this setting is limited and indicates a lack of efficacy in a specific cancer model.
In a study using a cutaneous T-cell lymphoma (CTCL) xenograft mouse model, this compound, classified as a class-II CCR4 antagonist, did not inhibit tumor growth in vivo.[1] In contrast, a class-I CCR4 antagonist, C021, did show anti-tumor effects in the same model.[1] This suggests that the specific binding site and mechanism of action of different CCR4 antagonists may lead to different outcomes in oncology models. Therefore, while the rationale for targeting CCR4 in cancer is strong, further studies with this compound in different tumor models would be necessary to determine its potential in this therapeutic area.
Mandatory Visualizations
Caption: CCR4 Signaling Pathway and Inhibition by this compound.
References
Application Notes and Protocols for Cell-Based Functional Assays of AZD2098
For Researchers, Scientists, and Drug Development Professionals
Introduction
AZD2098 is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4)[1][2]. CCR4 and its ligands, CCL17 (TARC) and CCL22 (MDC), play a crucial role in mediating the migration of Th2 lymphocytes, making it a significant target in inflammatory diseases and immuno-oncology[3]. These application notes provide detailed protocols for key cell-based functional assays to characterize the activity of this compound and similar CCR4 antagonists.
Mechanism of Action
This compound functions by binding to the CCR4 receptor, a G protein-coupled receptor (GPCR), and inhibiting the downstream signaling induced by its natural chemokine ligands, CCL17 and CCL22. This blockade prevents the activation of intracellular signaling cascades that lead to cellular responses such as calcium mobilization, chemotaxis, and cell activation[3].
Quantitative Data Summary
The inhibitory potency of this compound has been quantified in various cell-based functional assays. The following table summarizes the reported pIC50 values.
| Assay Type | Cell System | Ligand | pIC50 | Reference |
| CCR4 Receptor Binding | Human CCR4 transfected CHO cells | CCL22 | 7.8 | [1][2] |
| Intracellular Calcium Mobilization | Human CCR4 transfected CHO cells | CCL22 | 7.0 | [3] |
| Chemotaxis | Human primary Th2 cells | CCL17/CCL22 | 6.7 | [3] |
| CCR4 Receptor Binding | Rat CCR4 | - | 8.0 | [1][4] |
| CCR4 Receptor Binding | Mouse CCR4 | - | 8.0 | [1] |
| CCR4 Receptor Binding | Dog CCR4 | - | 7.6 | [1] |
pIC50 is the negative logarithm of the half-maximal inhibitory concentration (IC50).
Signaling Pathway
The binding of chemokines CCL17 or CCL22 to the CCR4 receptor initiates a signaling cascade characteristic of Gi-coupled GPCRs. This process involves the dissociation of G protein subunits, leading to the activation of downstream effector molecules. This compound blocks these initial steps. A simplified representation of the CCR4 signaling pathway is depicted below.
Caption: Simplified CCR4 signaling pathway.
Experimental Protocols
CCR4 Receptor Binding Assay (Fluorescent Microvolume Assay Technology - FMAT)
This assay quantifies the ability of this compound to compete with a fluorescently labeled chemokine for binding to the CCR4 receptor expressed on cells.
Workflow:
Caption: Workflow for CCR4 Receptor Binding Assay.
Protocol:
-
Cell Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably transfected with human CCR4 in appropriate media.
-
On the day of the assay, harvest cells and resuspend in assay buffer (e.g., HBSS with 0.1% BSA) to a concentration of 1 x 10^6 cells/mL.
-
-
Compound Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of this compound in assay buffer to achieve the desired concentration range for the IC50 curve. The final DMSO concentration should be kept below 0.5%.
-
-
Assay Procedure:
-
Add 50 µL of the cell suspension to each well of a 96-well black, clear-bottom plate.
-
Add 25 µL of the diluted this compound or vehicle control to the respective wells.
-
Add 25 µL of fluorescently labeled CCL22 (e.g., Alexa Fluor 647-CCL22) at a final concentration equal to its Kd for CCR4.
-
Incubate the plate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate using an FMAT instrument.
-
The fluorescence intensity in each well is proportional to the amount of labeled ligand bound to the cells.
-
Plot the fluorescence intensity against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Intracellular Calcium Mobilization Assay (FLIPR)
This assay measures the ability of this compound to inhibit the transient increase in intracellular calcium concentration ([Ca²⁺]i) induced by a CCR4 agonist.
Workflow:
Caption: Workflow for Intracellular Calcium Mobilization Assay.
Protocol:
-
Cell Preparation:
-
Seed CCR4-expressing CHO cells into 96-well black, clear-bottom plates and culture overnight to form a confluent monolayer.
-
-
Dye Loading:
-
Remove the culture medium and wash the cells with assay buffer (e.g., HBSS with 20 mM HEPES).
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Cal-520 AM) according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
-
Compound Addition:
-
After dye loading, wash the cells gently with assay buffer.
-
Add assay buffer containing serial dilutions of this compound or vehicle control to the wells and incubate for 15-30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Place the plate into a Fluorescence Imaging Plate Reader (FLIPR).
-
Measure the baseline fluorescence for a few seconds.
-
Add a solution of CCL22 (at a concentration that elicits a submaximal response, e.g., EC80) to all wells simultaneously using the instrument's integrated pipettor.
-
Continue to record the fluorescence intensity for 1-2 minutes to capture the peak calcium response.
-
The inhibitory effect of this compound is calculated as the percentage reduction in the peak fluorescence response compared to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Th2 Cell Chemotaxis Assay
This assay assesses the ability of this compound to block the migration of human primary Th2 cells towards a chemoattractant gradient of CCL17 or CCL22.
Workflow:
Caption: Workflow for Th2 Cell Chemotaxis Assay.
Protocol:
-
Cell Preparation:
-
Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donors.
-
Enrich for CD4+ T cells using magnetic-activated cell sorting (MACS).
-
Culture the CD4+ T cells under Th2-polarizing conditions (e.g., with IL-4 and anti-IFN-γ) for several days.
-
-
Compound Preparation:
-
Prepare serial dilutions of this compound in chemotaxis buffer (e.g., RPMI with 0.5% BSA).
-
-
Assay Procedure:
-
Harvest the differentiated Th2 cells and resuspend them in chemotaxis buffer.
-
Pre-incubate the cells with the various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
Use a multi-well chemotaxis chamber (e.g., Transwell plate with a 5 µm pore size filter).
-
Add chemotaxis buffer containing CCL22 (at a concentration that induces optimal migration) to the lower wells of the chamber.
-
Add the pre-incubated Th2 cell suspension to the upper wells (the inserts).
-
Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
-
Quantification and Analysis:
-
After incubation, remove the inserts.
-
Quantify the number of cells that have migrated to the lower wells. This can be done by cell counting using a hemocytometer, flow cytometry, or by using a fluorescent dye that binds to cellular DNA (e.g., CyQUANT).
-
Calculate the percentage inhibition of migration for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Selectivity
This compound demonstrates good selectivity for the CCR4 receptor. When screened against a panel of other chemokine receptors, including CXCR1, CXCR2, CCR1, CCR2b, CCR5, CCR7, and CCR8, no significant activity was observed at a concentration of 10 µM[1][2]. This high selectivity is a critical attribute for a therapeutic candidate, as it minimizes the potential for off-target effects.
References
- 1. moleculardevices.com [moleculardevices.com]
- 2. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tools.thermofisher.com [tools.thermofisher.com]
- 4. A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for hCCR4 Fluorescent Microvolume Assay Technology Featuring AZD2098
For Researchers, Scientists, and Drug Development Professionals
Introduction
The human C-C chemokine receptor 4 (hCCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in immune responses. It is primarily expressed on Th2 lymphocytes and is activated by the chemokines CCL17 (TARC) and CCL22 (MDC).[1][2] This activation mediates downstream signaling cascades, leading to cellular responses such as chemotaxis and calcium mobilization.[1][2] Due to its involvement in inflammatory and allergic diseases, hCCR4 has emerged as a significant therapeutic target.
AZD2098 is a potent and selective antagonist of the hCCR4 receptor.[3] This document provides detailed application notes and protocols for a fluorescent microvolume assay to characterize the inhibitory activity of this compound on hCCR4 signaling. The described assay is based on the principle of measuring intracellular calcium mobilization upon receptor activation, a common method for assessing GPCR function.
hCCR4 Signaling Pathway
The binding of the chemokines CCL17 or CCL22 to the hCCR4 receptor initiates a conformational change in the receptor, leading to the activation of intracellular G proteins. This activation, in turn, stimulates phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytoplasm. This transient increase in intracellular Ca2+ concentration can be detected using fluorescent calcium indicators.
Quantitative Data Summary
The inhibitory potency of this compound on hCCR4-mediated cellular responses has been quantified using various in vitro assays. The following tables summarize the key data.
Table 1: Antagonist Potency of this compound on hCCR4
| Assay Type | Cell System | Ligand | Parameter | pIC50 | Reference |
| Calcium Mobilization | CHO cells expressing hCCR4 | CCL22 (MDC) | Ca2+ influx | 7.5 | [1][2] |
| Chemotaxis | Human primary Th2 cells | CCL17/CCL22 | Cell migration | 6.3 | [1] |
Table 2: Species Cross-Reactivity of this compound
| Species | Parameter | pIC50 | Reference |
| Human | CCR4 Inhibition | 7.8 | [1] |
| Rat | CCR4 Inhibition | 8.0 | [1] |
| Mouse | CCR4 Inhibition | 8.0 | [1] |
| Dog | CCR4 Inhibition | 7.6 | [1] |
Experimental Protocols
Principle of the Fluorescent Microvolume Assay
This assay quantifies the ability of a test compound, such as this compound, to inhibit the increase in intracellular calcium concentration induced by an hCCR4 agonist (CCL17 or CCL22). The assay utilizes a fluorescent calcium indicator dye that exhibits an increase in fluorescence intensity upon binding to free calcium. The protocol is designed for a microplate format, making it suitable for high-throughput screening.
Experimental Workflow
Materials and Reagents
-
Cells: A stable cell line expressing hCCR4 (e.g., CHO-hCCR4 or HEK293-hCCR4).
-
Test Compound: this compound
-
Agonist: Recombinant human CCL17 (TARC) or CCL22 (MDC)
-
Calcium Indicator Dye: Fluo-4 AM or equivalent
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES and 2.5 mM probenecid, pH 7.4
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO cells) supplemented with fetal bovine serum (FBS) and selection antibiotics.
-
Microplates: 384-well, black-walled, clear-bottom microplates
-
Fluorescent Plate Reader: Instrument capable of kinetic fluorescence reading with excitation/emission wavelengths suitable for the chosen dye (e.g., 494/516 nm for Fluo-4).
Detailed Methodology
1. Cell Culture and Plating a. Culture hCCR4-expressing cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2. b. On the day of the assay, harvest cells using a non-enzymatic cell dissociation solution. c. Resuspend the cells in assay buffer to the desired density (typically 1-2 x 10^6 cells/mL).
2. Dye Loading a. Add the fluorescent calcium indicator dye (e.g., Fluo-4 AM) to the cell suspension at a final concentration of 1-5 µM. b. Incubate the cell suspension at 37°C for 30-60 minutes in the dark to allow for dye loading. c. After incubation, centrifuge the cells and resuspend them in fresh assay buffer to remove excess dye.
3. Compound Preparation a. Prepare a stock solution of this compound in DMSO (e.g., 10 mM). b. Perform serial dilutions of the this compound stock solution in assay buffer to create a dose-response curve. Include a vehicle control (DMSO in assay buffer).
4. Assay Procedure a. Dispense 20 µL of the dye-loaded cell suspension into each well of a 384-well microplate. b. Add 10 µL of the diluted this compound or vehicle control to the appropriate wells. c. Incubate the plate at room temperature for 15-30 minutes. d. Place the microplate into the fluorescent plate reader. e. Initiate kinetic fluorescence reading. f. After establishing a stable baseline reading (typically 10-20 seconds), add 10 µL of the hCCR4 agonist (CCL17 or CCL22) at a pre-determined EC80 concentration to all wells. g. Continue to record the fluorescence signal for at least 60-120 seconds.
5. Data Analysis a. The change in fluorescence intensity (ΔRFU) is calculated by subtracting the baseline fluorescence from the peak fluorescence after agonist addition. b. Plot the percent inhibition of the agonist response versus the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value. d. Calculate the pIC50 as the negative logarithm of the IC50 value.
Conclusion
The fluorescent microvolume assay for intracellular calcium mobilization is a robust and reliable method for characterizing the pharmacology of hCCR4 antagonists like this compound. This high-throughput compatible assay provides quantitative data on the potency and efficacy of test compounds, making it an invaluable tool in the drug discovery and development process for novel therapeutics targeting the hCCR4 receptor. The detailed protocols and data presented here serve as a comprehensive guide for researchers and scientists working in this area.
References
Troubleshooting & Optimization
AZD2098 solubility and stability issues
Welcome to the technical support center for AZD2098. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to the solubility and stability of this compound. Below you will find frequently asked questions and troubleshooting guides to support your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent, selective, and orally bioavailable antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3] Its mechanism of action involves binding to CCR4 and inhibiting the downstream signaling pathways activated by its natural chemokine ligands, CCL17 (TARC) and CCL22 (MDC).[4] This inhibition blocks chemokine-induced cellular responses such as calcium influx and chemotaxis of Th2 cells.[5][6] CCR4 is primarily expressed on Th2 lymphocytes and regulatory T cells (Tregs), making it a target for inflammatory diseases and some cancers.[4][7]
Q2: What are the recommended solvents for dissolving this compound?
This compound is most commonly dissolved in dimethyl sulfoxide (DMSO).[1][2][8] It can also be dissolved in ethanol, though at a lower concentration.[8] For in vivo studies, specific formulations involving co-solvents like PEG300, Tween-80, and saline or corn oil are necessary.[2][5]
Q3: How should I prepare a stock solution of this compound?
To prepare a stock solution, it is recommended to use fresh, anhydrous DMSO.[2] Moisture-absorbing DMSO can reduce the solubility of the compound.[2] Depending on the supplier, ultrasonic assistance may be required to fully dissolve the compound.[5] For consistent results, refer to the batch-specific molecular weight on the Certificate of Analysis to calculate the exact solvent volume needed for your desired concentration.
Q4: What are the recommended storage conditions for this compound stock solutions?
Stock solutions of this compound should be stored at -20°C for up to one year or at -80°C for up to two years.[6] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.
Solubility and Formulation Data
The following tables summarize the solubility and formulation data for this compound based on available information.
Table 1: Solubility in Common Solvents
| Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) |
| DMSO | 100 - 200.49 mM[2][8] | 33.42 - 67 mg/mL[2][8] |
| Ethanol | 10 mM[8] | 3.34 mg/mL[8] |
Table 2: Example Formulations for In Vivo Studies
| Formulation Composition | Final Concentration | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline | Not specified | [5] |
| 10% DMSO, 90% corn oil | ≥ 2.5 mg/mL (7.48 mM) | [5] |
| PEG300, Tween-80, ddH2O (in a 400:50:500 ratio) added to a DMSO stock | Not specified | [2] |
Troubleshooting Guides
Issue 1: My this compound powder will not fully dissolve in DMSO.
-
Possible Cause 1: Incorrect Solvent Quality. The DMSO used may have absorbed moisture.
-
Solution: Use fresh, anhydrous (moisture-free) DMSO to prepare your stock solution.[2]
-
-
Possible Cause 2: Insufficient Solubilization Energy. The compound may require additional energy to dissolve completely.
-
Solution: Briefly use an ultrasonic bath to aid in the dissolution of the compound.[5] Ensure the vial remains sealed to prevent water absorption.
-
-
Possible Cause 3: Concentration Exceeds Solubility Limit. You may be attempting to prepare a solution at a concentration higher than the compound's maximum solubility.
-
Solution: Refer to the solubility data in Table 1 and ensure your target concentration does not exceed the recommended limits.
-
Issue 2: My this compound stock solution appears cloudy or has formed a precipitate after storage.
-
Possible Cause 1: Freeze-Thaw Cycles. Repeatedly freezing and thawing the stock solution can cause the compound to come out of solution.
-
Solution: Prepare single-use aliquots of your stock solution to minimize freeze-thaw cycles. Before use, gently warm the aliquot to room temperature and vortex to ensure any precipitate has redissolved.
-
-
Possible Cause 2: Improper Storage. Storing the solution at an incorrect temperature can affect its stability.
-
Solution: Always store stock solutions at -20°C or -80°C as recommended.[6]
-
-
Possible Cause 3: Contamination. Contamination with water or other substances can reduce solubility.
-
Solution: Use sterile, filtered pipette tips and high-quality, anhydrous solvents when preparing and handling solutions.
-
Issue 3: I am observing inconsistent results in my cell-based assays.
-
Possible Cause 1: Compound Degradation. The stability of this compound in your final assay media may be limited.
-
Solution: Prepare fresh dilutions of this compound from your stock solution for each experiment. Avoid storing the compound in aqueous media for extended periods.
-
-
Possible Cause 2: High Final DMSO Concentration. The concentration of DMSO in your final assay volume may be affecting your cells.
-
Solution: Ensure the final concentration of DMSO in your cell culture media is consistent across all conditions and is at a level that is non-toxic to your specific cell line (typically ≤ 0.5%).
-
-
Possible Cause 3: Interaction with Assay Components. Components in your assay media, such as serum proteins, may bind to the compound and reduce its effective concentration.
Visualized Workflows and Pathways
This compound Mechanism of Action: CCR4 Signaling Pathway
Caption: Mechanism of this compound as a CCR4 antagonist.
Troubleshooting Workflow: Compound Precipitation in Stock Solution
Caption: Troubleshooting precipitate in this compound stock solutions.
References
- 1. probechem.com [probechem.com]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (AZD-2098) | CCR4 antagonist | Probechem Biochemicals [probechem.com]
- 4. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
Overcoming high plasma protein binding of AZD2098
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the high plasma protein binding of AZD2098.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its plasma protein binding a concern?
This compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3][4] High plasma protein binding is a significant consideration because, according to the free drug hypothesis, only the unbound fraction of a drug is available to interact with its target, exert a pharmacological effect, and be cleared from the body.[5][6][7] A high degree of binding can limit the effective concentration of the drug at the target site, potentially impacting its efficacy.
Q2: What are the physicochemical properties of the this compound series that contribute to high plasma protein binding?
The development of this compound started from a lead compound with very high plasma protein binding (>99.9%). This was attributed to its acidic sulfonamide group (pKa = 4.1) and its lipophilic nature (logP = 4.4).[3] Lipophilicity, in particular, has been shown to correlate with increased plasma protein binding.[8][9] Through chemical modifications, the plasma protein binding of this compound was reduced.
Q3: What is the reported plasma protein binding of this compound?
The human plasma protein binding for this compound is reported to be 98.9%.[3]
Troubleshooting Guide
Issue: Low apparent potency or inconsistent results in in-vitro cellular assays.
High plasma protein binding of this compound can lead to lower than expected free drug concentrations in cell culture media containing serum, such as Fetal Bovine Serum (FBS). This can result in an underestimation of the compound's true potency.
Solutions:
-
Reduce Serum Concentration: If permissible for the specific cell line, reduce the percentage of FBS in the culture medium. This will decrease the amount of binding proteins and increase the free fraction of this compound.
-
Use Serum-Free or Low-Protein Media: Whenever possible, conduct assays in serum-free or low-protein media to minimize binding effects.
-
Calculate and Adjust for In-Vitro Binding: Determine the fraction of this compound bound to the proteins in your specific cell culture medium and adjust the nominal concentration accordingly to reflect the true unbound concentration.[5][10]
Issue: Difficulty in accurately determining the unbound fraction (fu) of this compound.
Measuring the free fraction of highly bound compounds can be technically challenging and prone to experimental variability.[11][12]
Solutions:
-
Method Selection: Utilize appropriate and validated methods for determining the fu of highly bound compounds. Equilibrium dialysis is often considered the gold standard.[12][13] Other methods include ultrafiltration and partitioning techniques.[2][14][15]
-
Optimize Experimental Conditions: For equilibrium dialysis, ensure that true equilibrium is reached. For highly bound compounds, this may require longer incubation times or the use of modified techniques like the dilution method or presaturation method to accelerate equilibration.[12][16]
-
Control for Non-Specific Binding: Highly lipophilic compounds can bind to the experimental apparatus. It is crucial to account for and minimize non-specific binding to surfaces.
Issue: Poor bioavailability or high variability in in-vivo animal studies.
The high plasma protein binding of this compound can act as a reservoir, affecting its distribution and clearance, which can lead to complex pharmacokinetic profiles.[5]
Solutions:
-
Appropriate Formulation: For in-vivo studies, especially oral administration, the formulation is critical. The discovery of this compound utilized a 1% sodium bicarbonate solution for pharmacokinetic studies.[3] For poorly soluble or highly bound drugs, formulation strategies such as the use of co-solvents, cyclodextrins, or lipid-based systems can improve absorption and bioavailability.[17][18]
-
Consider Species Differences: Plasma protein binding can vary between species.[3] It is important to determine the binding in the plasma of the animal species being used for the study to accurately interpret pharmacokinetic and pharmacodynamic data.
-
Focus on Unbound Concentrations: When correlating pharmacokinetics with pharmacodynamics (PK/PD), it is more informative to model the relationship based on the unbound concentration of the drug rather than the total concentration.[7]
Data Summary
Table 1: Physicochemical and Pharmacokinetic Properties of this compound and its Precursor
| Property | Lead Compound (1) | This compound (47) |
| hCCR4 pIC50 | 7.2 | 7.8 |
| Human Plasma Protein Binding (%) | >99.9 | 98.9 |
| Calculated Whole Blood Potency (pIC50) | <4.2 | 5.9 |
| logP | 4.4 | Not Reported |
| logD | Not Reported | 0.35 |
| pKa | 4.1 | Not Reported |
| Solubility (mg/mL) | Not Reported | 1.5 |
Data sourced from "Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists".[3]
Experimental Protocols
Protocol 1: Determination of Free Fraction (fu) by Equilibrium Dialysis
This protocol provides a general method for determining the unbound fraction of this compound in plasma.
Materials:
-
Equilibrium dialysis apparatus (e.g., 96-well plate-based system)
-
Semi-permeable dialysis membranes (with an appropriate molecular weight cutoff)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Control plasma from the desired species (e.g., human, rat, mouse)
-
This compound stock solution in a suitable solvent (e.g., DMSO)
-
LC-MS/MS system for quantification
Methodology:
-
Prepare the dialysis membranes according to the manufacturer's instructions.
-
Assemble the dialysis cells.
-
Spike the control plasma with this compound to the desired concentration. The final concentration of the organic solvent should be kept low (typically <1%) to avoid protein denaturation.
-
Add the spiked plasma to one chamber of the dialysis cell (the plasma chamber).
-
Add an equal volume of PBS to the other chamber (the buffer chamber).
-
Seal the dialysis unit and incubate at 37°C with gentle agitation. The incubation time should be sufficient to reach equilibrium (this may need to be determined empirically, but is often 4-24 hours).
-
After incubation, collect samples from both the plasma and buffer chambers.
-
Determine the concentration of this compound in both samples using a validated LC-MS/MS method.
-
Calculate the fraction unbound (fu) using the following formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)
Protocol 2: Mitigating Plasma Protein Binding Effects in Cell-Based Assays
This protocol describes an approach to account for the effect of serum proteins in in-vitro potency assays.
Materials:
-
Cell line of interest
-
Cell culture medium with varying concentrations of FBS (e.g., 10%, 5%, 1%, 0%)
-
This compound stock solution
-
Assay-specific reagents for measuring the desired biological endpoint (e.g., calcium mobilization, chemotaxis)
Methodology:
-
Culture the cells in their standard growth medium.
-
On the day of the assay, prepare a series of assay media with different concentrations of FBS.
-
Prepare serial dilutions of this compound in each of the prepared assay media.
-
Perform the functional assay (e.g., chemotaxis assay) using the different media conditions.
-
Generate dose-response curves for this compound under each serum condition and calculate the IC50 value.
-
Compare the IC50 values obtained at different serum concentrations. A rightward shift in the dose-response curve with increasing serum concentration is indicative of plasma protein binding.
-
If possible, determine the unbound fraction of this compound in your specific cell culture medium (using a method like equilibrium dialysis) to calculate the unbound IC50, which represents the true potency of the compound.
Visualizations
Caption: Equilibrium of this compound in plasma.
Caption: Workflow for determining fraction unbound.
References
- 1. New Methodology for Determining Plasma Protein Binding Kinetics Using an Enzyme Reporter Assay Coupling with High-Resolution Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Advanced protein formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deriving protein binding‐corrected chemical concentrations for in vitro testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. The effect of lipophilicity on the protein binding and blood cell uptake of some acidic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical consequences of the lipophilicity and plasma protein binding of antiarrhythmic drugs and active metabolites in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Understanding and reducing the experimental variability of in vitro plasma protein binding measurements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Plasma Protein Binding of Challenging Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Method for Simultaneous Determination of Free Concentration, Total Concentration, and Plasma Binding Capacity in Clinical Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Decoding the Key Role of Plasma Protein Binding in Drug-Drug Interactions - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 17. Using measured pKa, LogP and solubility to investigate supersaturation and predict BCS class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Potential off-target effects of AZD2098
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of AZD2098. It includes frequently asked questions (FAQs), troubleshooting guides for common experimental issues, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1] It functions by binding to the receptor and preventing the downstream signaling induced by its endogenous ligands, CCL17 (TARC) and CCL22 (MDC).
Q2: What is known about the off-target profile of this compound?
A2: this compound has demonstrated a high degree of selectivity for the CCR4 receptor in preclinical studies. It was screened against a panel of other chemokine receptors and a broad panel of other receptors and enzymes, showing minimal to no activity.
Q3: Has this compound been specifically tested against other G protein-coupled receptors (GPCRs) that could cause cardiovascular side effects?
A3: Yes, in a study investigating the cross-reactivity of several chemokine receptor antagonists with α1-adrenoceptors, this compound was tested. The results showed that this compound did not significantly affect phenylephrine-induced β-arrestin recruitment to the α1b-adrenoceptor, suggesting a low potential for off-target effects at this receptor.
Q4: Where can I find quantitative data on the selectivity of this compound?
A4: While detailed quantitative data from the broad panel screening of approximately 120 receptors and enzymes are not publicly available, the primary literature reports that this compound was inactive at a concentration of 10 μM against a panel of related chemokine receptors.[1] The available data on its on-target and key off-target activities are summarized in the tables below.
Data Presentation
Table 1: On-Target Potency of this compound
| Target | Assay Type | Species | Potency (pIC50) |
| CCR4 | Radioligand Binding | Human | 7.8 |
| CCR4 | Radioligand Binding | Rat | 8.0 |
| CCR4 | Radioligand Binding | Mouse | 8.0 |
| CCR4 | Radioligand Binding | Dog | 7.6 |
| CCR4 | Calcium Mobilization (CHO cells) | Human | 7.5 (vs. CCL22) |
| CCR4 | Chemotaxis (Human Th2 cells) | Human | 6.3 (vs. CCL17/CCL22) |
Table 2: Selectivity Profile of this compound against Related Chemokine Receptors
| Off-Target | Assay Concentration | Activity |
| CXCR1 | 10 μM | Inactive |
| CXCR2 | 10 μM | Inactive |
| CCR1 | 10 μM | Inactive |
| CCR2b | 10 μM | Inactive |
| CCR5 | 10 μM | Inactive |
| CCR7 | 10 μM | Inactive |
| CCR8 | 10 μM | Inactive |
Mandatory Visualization
Caption: Simplified CCR4 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
Calcium Mobilization Assay
This protocol is for measuring the inhibitory effect of this compound on CCL17/CCL22-induced intracellular calcium mobilization in a CCR4-expressing cell line (e.g., CHO-CCR4).
Materials:
-
CHO-CCR4 cells
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
CCL17 or CCL22
-
This compound
-
Black, clear-bottom 96-well plates
-
Fluorescent plate reader with an injection system
Procedure:
-
Cell Plating: Seed CHO-CCR4 cells into 96-well plates at a density that will result in a confluent monolayer on the day of the assay. Incubate overnight.
-
Dye Loading:
-
Prepare a loading solution of Fluo-4 AM in assay buffer. A final concentration of 1-5 µM is typical. Add Pluronic F-127 (0.02-0.04%) to aid in dye solubilization.
-
Remove the cell culture medium from the wells and add the dye-loading solution.
-
Incubate for 30-60 minutes at 37°C.
-
-
Compound Incubation:
-
Wash the cells gently with assay buffer to remove excess dye.
-
Add assay buffer containing various concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
Incubate for 15-30 minutes at room temperature.
-
-
Measurement:
-
Place the plate in the fluorescent plate reader.
-
Set the reader to record fluorescence (e.g., Ex/Em ~485/525 nm) over time.
-
Establish a baseline reading for each well.
-
Inject a pre-determined concentration of CCL17 or CCL22 into each well and continue recording the fluorescence.
-
-
Data Analysis:
-
The change in fluorescence intensity upon agonist injection reflects the intracellular calcium concentration.
-
Calculate the inhibitory effect of this compound by comparing the response in the presence of the compound to the control wells.
-
Determine the IC50 value of this compound.
-
Chemotaxis Assay
This protocol describes a transwell migration assay to assess the inhibitory effect of this compound on the migration of CCR4-expressing cells (e.g., primary human Th2 cells) towards a CCL17/CCL22 gradient.
Materials:
-
CCR4-expressing cells (e.g., isolated human Th2 cells)
-
Chemotaxis buffer (e.g., RPMI with 0.5% BSA)
-
CCL17 or CCL22
-
This compound
-
Transwell inserts (e.g., 5 µm pore size for lymphocytes)
-
24-well plates
-
Cell counting method (e.g., hemocytometer, flow cytometer)
Procedure:
-
Setup:
-
Add chemotaxis buffer containing CCL17 or CCL22 to the lower chambers of the 24-well plate. Include a buffer-only control.
-
-
Cell Preparation:
-
Resuspend the CCR4-expressing cells in chemotaxis buffer.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control for 30 minutes at 37°C.
-
-
Migration:
-
Add the cell suspension to the upper chamber of the transwell inserts.
-
Place the inserts into the wells of the 24-well plate.
-
Incubate for 2-4 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Quantification:
-
Carefully remove the transwell inserts.
-
Collect the cells that have migrated to the lower chamber.
-
Count the number of migrated cells using your chosen method.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of migration for each concentration of this compound compared to the vehicle control.
-
Determine the IC50 value of this compound.
-
Troubleshooting Guides
Calcium Mobilization Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| No or low signal upon agonist addition | - Inactive agonist- Low receptor expression- Inefficient dye loading- Cell damage | - Test agonist activity with a positive control cell line.- Verify CCR4 expression on your cells (e.g., by flow cytometry).- Optimize dye loading time and concentration.- Handle cells gently during washing steps. |
| High background fluorescence | - Incomplete removal of extracellular dye- Cell death | - Ensure thorough but gentle washing after dye loading.- Check cell viability before and after the assay. |
| Inconsistent results between wells | - Uneven cell seeding- Pipetting errors | - Ensure a homogenous cell suspension when plating.- Use calibrated pipettes and be consistent with your technique. |
Chemotaxis Assay
| Issue | Possible Cause(s) | Troubleshooting Steps |
| High background migration (in the absence of chemokine) | - Cells are over-stimulated- Insert membrane is damaged | - Ensure cells are properly washed and rested before the assay.- Inspect inserts for any defects before use. |
| Low migration towards chemokine | - Inactive chemokine- Low receptor expression- Incorrect pore size of the insert- Suboptimal incubation time | - Test the activity of your chemokine batch.- Confirm CCR4 expression on your cells.- Choose a pore size appropriate for your cell type.- Perform a time-course experiment to determine the optimal migration time. |
| High variability between replicates | - Inaccurate cell counting- Uneven cell suspension added to inserts | - Use a reliable cell counting method.- Ensure cells are well-suspended before adding to the inserts. |
Experimental Workflow Visualization
Caption: A generalized workflow for assessing the inhibitory activity of this compound.
References
AZD2098 In Vivo Formulation Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the preparation of AZD2098 for in vivo studies. This resource offers troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure successful formulation and administration of this potent and selective CCR4 antagonist.
Troubleshooting Guide
Researchers may encounter several challenges when preparing this compound for in vivo experiments. This guide provides solutions to common issues.
| Problem | Potential Cause | Recommended Solution |
| Precipitation upon addition of aqueous solution | This compound has low aqueous solubility. The addition of an aqueous component to a DMSO stock solution can cause the compound to crash out. | Ensure that the initial stock solution in DMSO is fully dissolved. When preparing the final formulation, add the aqueous component (e.g., saline) gradually while vortexing or sonicating to maintain a homogenous suspension. Consider using a surfactant like Tween-80 to improve solubility and stability.[1] |
| Inconsistent drug concentration in prepared vehicle | Incomplete dissolution of this compound in the initial solvent or improper mixing of vehicle components. | Ensure the compound is completely dissolved in DMSO before adding other excipients. Use a calibrated pipette for accurate volume measurements. After adding all components, vortex the solution thoroughly and visually inspect for any undissolved particles. For suspensions, ensure uniform resuspension before each administration. |
| Phase separation of the formulation | Immiscibility of the vehicle components, particularly when using oil-based vehicles like corn oil. | Vigorously vortex or sonicate the mixture to create a stable emulsion. Prepare the formulation fresh before each use to minimize the risk of phase separation over time.[1][2] |
| Difficulty in administration due to high viscosity | The concentration of co-solvents like PEG300 or the choice of vehicle can lead to a viscous solution that is difficult to inject. | If using the DMSO/PEG300/Tween-80/Saline vehicle, ensure the proportions are accurate. If viscosity is still an issue, a slight and careful warming of the vehicle might help. Alternatively, the corn oil-based formulation might offer a less viscous option.[1] |
| Observed toxicity or adverse effects in animals | The vehicle itself or a high concentration of DMSO might be causing toxicity. | Minimize the percentage of DMSO in the final formulation to the lowest effective concentration. Always include a vehicle-only control group in your in vivo study to differentiate between vehicle-related and compound-related effects. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for making a stock solution of this compound?
A1: DMSO is the recommended solvent for preparing stock solutions of this compound. It is soluble in DMSO at concentrations of up to 67 mg/mL.[2] For long-term storage, solutions in DMSO can be stored at -20°C for up to 3 months.[3][4]
Q2: What are the suggested vehicle formulations for in vivo studies with this compound?
A2: Two common vehicle formulations are suggested for in vivo administration of this compound:
-
A solution composed of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]
Q3: How should I prepare the final dosing solution from a DMSO stock?
A3: It is crucial to add the vehicle components in a specific order. For the aqueous-based formulation, it is generally recommended to start with the DMSO stock, add PEG300, then Tween-80, and finally, add the saline dropwise while mixing continuously. For the corn oil formulation, the DMSO stock should be added to the corn oil and mixed thoroughly.[1][2]
Q4: What is the stability of this compound in the prepared vehicle?
A4: It is highly recommended to prepare the final dosing solutions fresh on the day of the experiment to ensure stability and prevent precipitation or phase separation.[2]
Q5: What is the mechanism of action of this compound?
A5: this compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[2][5][6] CCR4 is activated by the chemokines CCL17 and CCL22, leading to cell activation and chemotaxis, particularly of Th2 lymphocytes.[7] By blocking this interaction, this compound can inhibit the recruitment of specific immune cells.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Parameter | Value | Species | Reference |
| pIC50 | 7.8 | Human | [2][5][6] |
| 8.0 | Rat | [2][6] | |
| 8.0 | Mouse | [2] | |
| 7.6 | Dog | [2] | |
| Solubility in DMSO | 67 mg/mL (200.49 mM) | - | [2] |
| ≥ 25 mg/mL | - | [3][4] | |
| Solubility in Ethanol | 3.34 mg/mL | - | [5] |
Experimental Protocols
Protocol 1: Preparation of this compound in DMSO/PEG300/Tween-80/Saline Vehicle
This protocol is suitable for achieving a clear solution for administration.
Materials:
-
This compound powder
-
DMSO (Dimethyl sulfoxide)
-
PEG300 (Polyethylene glycol 300)
-
Tween-80 (Polysorbate 80)
-
Saline (0.9% sodium chloride)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 10% final concentration in the total volume. For example, for a final volume of 1 mL, add 100 µL of DMSO.
-
Vortex the tube until the this compound is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution.
-
Add the required volume of PEG300 to achieve a 40% final concentration (e.g., 400 µL for a 1 mL final volume). Vortex to mix thoroughly.
-
Add the required volume of Tween-80 to achieve a 5% final concentration (e.g., 50 µL for a 1 mL final volume). Vortex until the solution is homogenous.
-
Slowly add the saline to reach the final volume (e.g., 450 µL for a 1 mL final volume) while continuously vortexing.
-
Visually inspect the final solution for any signs of precipitation. The final solution should be clear.[1]
-
Use the freshly prepared formulation for in vivo administration immediately.
Protocol 2: Preparation of this compound in DMSO/Corn Oil Vehicle
This protocol is suitable for preparing a suspension for oral administration.
Materials:
-
This compound powder
-
DMSO
-
Corn oil
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator
Procedure:
-
Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a 10% final concentration in the total volume (e.g., 100 µL for a 1 mL final volume).
-
Vortex the tube until the this compound is completely dissolved in DMSO.
-
Add the required volume of corn oil to reach the final volume (e.g., 900 µL for a 1 mL final volume).
-
Vortex the mixture vigorously for several minutes to ensure a uniform suspension. Sonication can also be used to aid in the formation of a homogenous suspension.[1][2]
-
Before each administration, ensure the suspension is thoroughly resuspended by vortexing.
-
Use the freshly prepared formulation for in vivo administration immediately.
Visualizations
Caption: Experimental workflow for preparing this compound vehicles.
Caption: this compound mechanism of action on the CCR4 signaling pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. msesupplies.com [msesupplies.com]
- 4. astorscientific.us [astorscientific.us]
- 5. AZD 2098 | Chemokine CC Receptors | Tocris Bioscience [tocris.com]
- 6. This compound (AZD-2098) | CCR4 antagonist | Probechem Biochemicals [probechem.com]
- 7. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting AZD2098 pIC50 Values
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the CCR4 antagonist, AZD2098. The information is designed to help interpret pIC50 values obtained from different assays and troubleshoot potential discrepancies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4).[1][2][3] As a G protein-coupled receptor (GPCR), CCR4 is activated by its natural ligands, the chemokines CCL17 (TARC) and CCL22 (MDC), which play a crucial role in mediating the migration of Th2 lymphocytes.[4] By blocking the interaction of these chemokines with CCR4, this compound inhibits downstream signaling pathways, leading to the suppression of inflammatory responses. This makes it a compound of interest for inflammatory conditions such as asthma.[3]
Q2: I have measured the pIC50 of this compound in a binding assay and a functional assay, and the values are different. Why is this?
It is common to observe differences in pIC50 values for a GPCR antagonist like this compound when measured in different types of assays, such as radioligand binding assays versus functional assays (e.g., calcium mobilization or chemotaxis). Several factors can contribute to this discrepancy:
-
Different Assay Principles: Binding assays directly measure the affinity of the antagonist for the receptor, whereas functional assays measure the antagonist's ability to inhibit a downstream cellular response. These are fundamentally different measurements.
-
Signal Amplification: Functional assays often involve signal amplification cascades. A small degree of receptor inhibition at the binding level can translate to a much larger inhibition of the amplified downstream functional response, potentially leading to a higher apparent potency (pIC50) in the functional assay.
-
Receptor Conformations: GPCRs can exist in multiple conformational states. An antagonist may have different affinities for these different states. Binding assays may not distinguish between these, while functional assays are inherently sensitive to the specific receptor conformations that lead to signaling.
-
Presence of Allosteric Binding Sites: Some antagonists may bind to allosteric sites on the receptor, meaning they do not directly compete with the natural ligand at the orthosteric site. This can lead to complex inhibition patterns and differing pIC50 values depending on the assay conditions and the concentration of the agonist used in functional assays.[5]
-
Cellular Context: The cellular environment, including the expression levels of the receptor and downstream signaling components, can vary between cell lines used for different assays. This can influence the observed potency of the antagonist.
Q3: Which pIC50 value is the "correct" one?
There isn't a single "correct" pIC50 value. The value you obtain is dependent on the experimental context. A pIC50 from a binding assay provides a measure of the compound's affinity for the receptor, which is a fundamental property. A pIC50 from a functional assay reflects the compound's potency in a more biologically relevant context, demonstrating its ability to modulate a cellular response. Both values are important and provide complementary information about the pharmacological profile of this compound.
Q4: How can I troubleshoot variability in my pIC50 measurements for this compound?
Variability in pIC50 values can arise from several experimental factors. Here are some troubleshooting steps:
-
Ensure Consistent Assay Conditions: Minor variations in parameters like cell density, agonist concentration (for functional assays), incubation time, and temperature can significantly impact results. Standardize these across experiments.
-
Check Reagent Quality: The quality and concentration of reagents, including this compound, the agonist (CCL17 or CCL22), and any labeled ligands, are critical. Use freshly prepared solutions and verify their concentrations.
-
Cell Line Integrity: Ensure the health and passage number of your cell line are consistent. Prolonged culturing can lead to changes in receptor expression and signaling pathways.
-
Data Analysis: Use a consistent and appropriate non-linear regression model to fit your dose-response curves and calculate pIC50 values. Ensure that your data points adequately define the top and bottom plateaus of the curve.
-
Control Experiments: Include appropriate positive and negative controls in every experiment to monitor assay performance and identify potential issues.
Data Presentation: this compound pIC50 Values
The following table summarizes publicly available pIC50 values for this compound in different assays. This allows for a clear comparison of its potency across various experimental setups.
| Assay Type | Species | Ligand/Agonist | Cell Line | pIC50 | Reference |
| Binding Assay | Human | Labeled CCL22 | CHO cells expressing hCCR4 | 7.8 | [1][2][3] |
| Binding Assay | Rat | Not Specified | Not Specified | 8.0 | [3] |
| Binding Assay | Mouse | Not Specified | Not Specified | 8.0 | [3] |
| Binding Assay | Dog | Not Specified | Not Specified | 7.6 | [3] |
| Calcium Mobilization (FLIPR) | Human | CCL22 | CHO cells expressing hCCR4 | 7.5 | [3] |
| Chemotaxis | Human | CCL17/CCL22 | Primary human Th2 cells | 6.3 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to assist in the accurate determination of this compound pIC50 values.
Radioligand Binding Assay (Competition)
This protocol describes a competitive binding assay to determine the affinity of this compound for the CCR4 receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing human CCR4 (e.g., CHO-hCCR4).
-
Radiolabeled CCR4 ligand (e.g., [125I]-CCL22).
-
This compound stock solution.
-
Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4).
-
Wash buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 500 mM NaCl, pH 7.4).
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of this compound in binding buffer.
-
In a 96-well plate, add a constant concentration of radiolabeled ligand to each well.
-
Add the serially diluted this compound to the wells.
-
To determine non-specific binding, add a high concentration of a known unlabeled CCR4 ligand to a set of control wells.
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the reaction by rapid filtration through the filter plate, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Allow the filters to dry, and then measure the radioactivity in each well using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data using a non-linear regression model to determine the pIC50.
Calcium Mobilization Assay (FLIPR)
This protocol outlines a functional assay to measure the ability of this compound to inhibit CCR4-mediated calcium mobilization.[6]
Materials:
-
CHO cells stably expressing human CCR4.
-
Cell culture medium.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
This compound stock solution.
-
CCR4 agonist (e.g., CCL22).
-
384-well black-walled, clear-bottom plates.
-
Fluorescence Imaging Plate Reader (FLIPR).
Procedure:
-
Seed the CHO-hCCR4 cells into the 384-well plates and culture overnight.
-
The next day, load the cells with the calcium-sensitive dye according to the manufacturer's instructions. This typically involves a 1-hour incubation at 37°C.
-
Prepare serial dilutions of this compound in assay buffer.
-
Add the this compound dilutions to the cell plate and incubate for a specified period to allow for receptor binding.
-
Prepare a solution of the CCR4 agonist (e.g., CCL22) at a concentration that elicits a submaximal response (e.g., EC80).
-
Place the cell plate into the FLIPR instrument.
-
Initiate the measurement of fluorescence. After establishing a baseline, the instrument will automatically add the agonist solution to the wells.
-
Continue to measure the fluorescence to capture the calcium flux.
-
The inhibitory effect of this compound is determined by the reduction in the agonist-induced fluorescence signal.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to determine the pIC50.
Chemotaxis Assay
This protocol describes a method to assess the ability of this compound to inhibit the migration of CCR4-expressing cells towards a chemokine gradient.[1][7]
Materials:
-
CCR4-expressing cells (e.g., primary human Th2 cells or a T-cell line).
-
Chemotaxis chambers (e.g., Transwell plates with a porous membrane).
-
Assay medium (e.g., RPMI with 0.5% BSA).
-
This compound stock solution.
-
CCR4 agonist (e.g., CCL17 or CCL22).
-
Cell counting solution or method (e.g., Calcein-AM staining and a fluorescence plate reader).
Procedure:
-
Prepare serial dilutions of this compound.
-
Pre-incubate the CCR4-expressing cells with the different concentrations of this compound.
-
Add the CCR4 agonist to the lower chamber of the chemotaxis plate to create a chemokine gradient.
-
Place the Transwell insert into the wells.
-
Add the this compound-treated cells to the upper chamber (the Transwell insert).
-
Incubate the plate for a few hours to allow for cell migration through the porous membrane.
-
Quantify the number of cells that have migrated to the lower chamber. This can be done by lysing the cells and measuring a fluorescent marker, or by direct cell counting.
-
Plot the percentage of inhibition of migration against the logarithm of the this compound concentration and fit the data to determine the pIC50.
Visualizations
CCR4 Signaling Pathway
References
- 1. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A FLIPR Assay for Evaluating Agonists and Antagonists of GPCR Heterodimers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multiple GPCR conformations and signalling pathways: implications for antagonist affinity estimates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internalization of the chemokine receptor CCR4 can be evoked by orthosteric and allosteric receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antagonism of human CC-chemokine receptor 4 can be achieved through three distinct binding sites on the receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. aacrjournals.org [aacrjournals.org]
Validation & Comparative
AZD2098 vs. C021 in Cutaneous T-Cell Lymphoma (CTCL) Models: A Comparative Efficacy Guide
This guide provides a detailed comparison of the efficacy of two small-molecule CCR4 antagonists, AZD2098 (Class II) and C021 (Class I), in preclinical models of Cutaneous T-Cell Lymphoma (CTCL). The data presented is compiled from in vitro and in vivo studies, offering researchers, scientists, and drug development professionals a comprehensive overview of their respective anti-tumor activities.
Mycosis fungoides (MF) and Sézary syndrome (SS) represent the most common subtypes of CTCL, a type of non-Hodgkin lymphoma characterized by the accumulation of malignant T-cells in the skin.[1][2][3][4][5] The CC chemokine receptor 4 (CCR4) is highly expressed on CTCL cells and plays a crucial role in the trafficking of these malignant cells to the skin, making it a key therapeutic target.[1][3][6] While the anti-CCR4 antibody Mogamulizumab is an approved therapy, the exploration of small-molecule antagonists continues due to concerns about side effects.[1][2][3] This guide focuses on the comparative preclinical efficacy of this compound and C021.
In Vitro Efficacy Comparison
A key study assessed the effects of this compound and C021 on two human CTCL cell lines: MJ (derived from Mycosis Fungoides) and HuT 78 (derived from Sézary Syndrome).[1][2][3] The findings consistently demonstrate the superior anti-tumor activity of the Class I antagonist, C021, across multiple cellular assays beyond chemotaxis inhibition.
Chemotaxis Inhibition
Both this compound and C021 effectively inhibited the chemotactic response of MJ and HuT 78 cells to the CCR4 ligands CCL17 and CCL22.[1][2][3] This indicates that both compounds can disrupt the signaling pathway that guides malignant T-cells to the skin.
Table 1: IC50 Values for Chemotaxis Inhibition
| Compound | Cell Line | Ligand | IC50 (nmol/L) |
| C021 | MJ | CCL17 | 186 |
| CCL22 | 1,300 | ||
| This compound | HuT 78 | CCL17 | 120 |
| CCL22 | 866 | ||
| Data sourced from a study on small-molecule CCR4 antagonists in CTCL.[3] |
Cellular Effects Beyond Chemotaxis
Significant differences in efficacy were observed in assays measuring cell proliferation, apoptosis, and colony formation, where C021 demonstrated potent anti-tumor effects that were not observed with this compound.
Table 2: Comparative Summary of In Vitro Cellular Effects
| Effect | C021 | This compound |
| CCR4 Expression Downregulation | Yes | No |
| Cell Proliferation Inhibition | Yes | No |
| Apoptosis Induction | Yes | No |
| Cell Cycle Arrest | Yes | No |
| Colony Formation Inhibition | Yes | No |
| This table summarizes findings from in vitro studies on MJ and HuT 78 cell lines.[1][2][3] |
In Vivo Efficacy in a CTCL Xenograft Model
The superior efficacy of C021 was further confirmed in an in vivo setting. In a CTCL xenograft mouse model, only C021 was shown to inhibit tumor growth.[1][2][3] This suggests that the broader cellular effects of C021 observed in vitro translate to more potent anti-tumor activity in a living organism.
Signaling Pathways and Mechanism of Action
This compound and C021 are both antagonists of the CCR4 receptor, but they belong to different classes, which is believed to account for their differing biological effects.[3] C021, a Class I antagonist, is thought to bind within the transmembrane domains of the CCR4 receptor, leading to its internalization and subsequent downregulation.[3] In contrast, Class II antagonists like this compound are hypothesized to bind to a different site, inhibiting chemotaxis without inducing receptor downregulation.[3]
Caption: CCR4 signaling pathway and antagonist mechanisms.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of this compound and C021.
Cell Lines and Culture
-
Cell Lines: Human CTCL cell lines, MJ (Mycosis Fungoides-derived) and HuT 78 (Sézary Syndrome-derived), were used for all in vitro experiments.[2]
-
Culture Conditions: Cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
Chemotaxis Assay
-
Method: A transwell migration assay was used to assess the chemotactic response of CTCL cells to CCL17 and CCL22.
-
Procedure:
-
CTCL cells were pre-treated with varying concentrations of this compound or C021.
-
The treated cells were placed in the upper chamber of a transwell plate.
-
The lower chamber contained media with either CCL17 or CCL22 as a chemoattractant.
-
After an incubation period, the number of cells that migrated to the lower chamber was quantified.
-
IC50 values were calculated to determine the concentration of each antagonist required to inhibit 50% of the chemotactic response.[3]
-
Cell Proliferation Assay
-
Method: An MTS assay was used to measure cell viability and proliferation.
-
Procedure:
-
MJ and HuT 78 cells were seeded in 96-well plates.
-
The cells were treated with different concentrations of this compound or C021 for 12 hours.[2]
-
An MTS reagent was added to each well, and the plates were incubated.
-
The absorbance was measured to determine the number of viable cells.
-
Apoptosis Assay
-
Method: Flow cytometry with Annexin V and Propidium Iodide (PI) staining was used to detect and quantify apoptotic cells.
-
Procedure:
-
Cells were treated with various concentrations of C021 or this compound for 12 hours.[7]
-
The treated cells were harvested, washed, and stained with Annexin V-FITC and PI.
-
The stained cells were analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7]
-
Cell Cycle Analysis
-
Method: Flow cytometry with Propidium Iodide (PI) staining was used to analyze the distribution of cells in different phases of the cell cycle.
-
Procedure:
Colony Formation Assay
-
Method: A soft agar colony formation assay was used to assess the ability of single cells to proliferate and form colonies.
-
Procedure:
-
A base layer of agar was prepared in culture dishes.
-
CTCL cells treated with this compound or C021 were suspended in an upper layer of agar and plated on top of the base layer.
-
The plates were incubated for a period to allow for colony formation.
-
The number and size of colonies were quantified.
-
In Vivo Xenograft Mouse Model
-
Method: A xenograft model was established by subcutaneously injecting human CTCL cells into immunodeficient mice.
-
Procedure:
-
MJ cells were injected into the flanks of immunodeficient mice.
-
Once tumors were established, the mice were treated with C021.[8]
-
Tumor growth was monitored over time by measuring tumor volume.
-
At the end of the study, tumors were excised and weighed.
-
Caption: Comparative experimental workflow.
Conclusion
The available preclinical data strongly suggests that the Class I CCR4 antagonist, C021, possesses more potent and broader anti-tumor properties in CTCL models compared to the Class II antagonist, this compound.[1][2][3] While both compounds effectively inhibit chemotaxis, C021 uniquely demonstrates the ability to downregulate CCR4 expression, inhibit cell proliferation, induce apoptosis and cell cycle arrest, and suppress tumor growth in vivo.[1][2][3] These findings highlight the potential of Class I CCR4 antagonists as a promising therapeutic strategy for CTCL and underscore the importance of considering the specific class of antagonist in future drug development efforts.
References
- 1. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Small-Molecule CCR4 Antagonists in Cutaneous T-cell Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mycosis Fungoides | Cutaneous Lymphoma Foundation [clfoundation.org]
- 5. Cutaneous T-Cell Lymphoma: Practice Essentials, Background, Pathophysiology [emedicine.medscape.com]
- 6. CCR4 in cutaneous T-cell lymphoma: Therapeutic targeting of a pathogenic driver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. openworks.mdanderson.org [openworks.mdanderson.org]
AZD2098: A Comparative Guide to its Chemokine Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the selectivity profile of AZD2098, a potent antagonist of the C-C chemokine receptor 4 (CCR4). The information is compiled to offer an objective comparison with other chemokine receptors, supported by available experimental data and detailed methodologies for key assays.
Selectivity Profile of this compound
This compound demonstrates high potency and selectivity for the human CCR4 receptor. In vitro studies have established its antagonist activity and its minimal interaction with a broad range of other chemokine receptors.
| Receptor | Agonist/Antagonist Activity | pIC50 | Concentration for No Activity |
| CCR4 (human) | Antagonist | 7.8[1] | - |
| CCR4 (rat) | Antagonist | 8.0[1] | - |
| CCR4 (mouse) | Antagonist | 8.0[1] | - |
| CCR4 (dog) | Antagonist | 7.6[1] | - |
| CXCR1 | No significant activity | - | 10 μM[2] |
| CXCR2 | No significant activity | - | 10 μM[2] |
| CCR1 | No significant activity | - | 10 μM[2] |
| CCR2b | No significant activity | - | 10 μM[2] |
| CCR5 | No significant activity | - | 10 μM[2] |
| CCR7 | No significant activity | - | 10 μM[2] |
| CCR8 | No significant activity | - | 10 μM[2] |
In addition to the chemokine receptors listed above, this compound has been screened against a panel of 120 other receptors and enzymes, where it showed no significant activity, further highlighting its selective profile.
Experimental Protocols
The selectivity and potency of this compound were determined using a series of established in vitro assays. While the full detailed protocols from the primary literature are not publicly available, the following sections describe the general methodologies for the key experiments cited in the discovery of this compound.
Fluorescent Microvolume Assay Technology (FMAT) Cell Binding Assay
This assay was likely used for the initial high-throughput screening to identify compounds that bind to the CCR4 receptor.
Objective: To identify and quantify the binding of compounds to the CCR4 receptor expressed on the surface of cells.
General Protocol:
-
Cell Preparation: A stable cell line endogenously or recombinantly expressing human CCR4 is used. Cells are cultured and harvested.
-
Ligand Labeling: A known CCR4 ligand, such as CCL22, is labeled with a fluorescent dye.
-
Assay Reaction: The CCR4-expressing cells are incubated with the fluorescently labeled ligand in the presence of varying concentrations of the test compound (e.g., this compound).
-
Detection: The assay is performed in microtiter plates. An FMAT system uses a laser to excite the fluorophores in the near-infrared range and detects the fluorescence emitted from the bottom of each well. Only the fluorescence from cell-associated ligands is detected.
-
Data Analysis: The intensity of the fluorescence signal is proportional to the amount of labeled ligand bound to the cells. A decrease in fluorescence in the presence of the test compound indicates competitive binding. The IC50 value, the concentration of the compound that inhibits 50% of the labeled ligand binding, is then calculated.
FMAT Cell Binding Assay Workflow
Fluorescence Imaging Plate Reader (FLIPR) Intracellular Calcium Mobilization Assay
This functional assay is used to determine the antagonist activity of compounds by measuring changes in intracellular calcium levels following receptor activation.
Objective: To measure the ability of a compound to inhibit the increase in intracellular calcium concentration induced by a CCR4 agonist.
General Protocol:
-
Cell Preparation: A cell line expressing human CCR4 is seeded into microtiter plates and grown overnight.
-
Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Calcium 5). This dye exhibits a significant increase in fluorescence intensity upon binding to free calcium.
-
Compound Incubation: The cells are pre-incubated with varying concentrations of the test compound (this compound).
-
Agonist Stimulation and Detection: The microtiter plate is placed in a FLIPR instrument. A known CCR4 agonist (e.g., CCL22) is added to the wells to stimulate the receptor. The FLIPR instrument simultaneously monitors the change in fluorescence in real-time.
-
Data Analysis: Activation of CCR4 by an agonist leads to a G-protein-mediated signaling cascade, resulting in the release of calcium from intracellular stores and an increase in fluorescence. An antagonist will inhibit this agonist-induced fluorescence increase. The IC50 value is determined by measuring the concentration of the antagonist required to inhibit 50% of the maximum agonist response.
FLIPR Calcium Mobilization Assay Workflow
Human Primary Th2 Cell Chemotaxis Assay
This assay directly measures the functional consequence of CCR4 antagonism, which is the inhibition of migration of a key immune cell type.
Objective: To assess the ability of a compound to block the migration of human Th2 cells towards a CCR4 ligand.
General Protocol:
-
Th2 Cell Isolation: Primary human Th2 cells are isolated from peripheral blood mononuclear cells (PBMCs).
-
Assay Setup: A chemotaxis chamber (e.g., a Transwell plate) is used. The lower chamber is filled with media containing a CCR4 chemoattractant, such as CCL17 or CCL22.
-
Cell Treatment: The isolated Th2 cells are pre-incubated with different concentrations of this compound.
-
Cell Migration: The treated Th2 cells are placed in the upper chamber of the Transwell plate, which is separated from the lower chamber by a porous membrane. The plate is incubated to allow the cells to migrate through the pores towards the chemoattractant in the lower chamber.
-
Quantification of Migration: After the incubation period, the number of cells that have migrated to the lower chamber is quantified. This can be done by cell counting using a flow cytometer or by using a fluorescent dye to label the cells and measuring the fluorescence in the bottom well.
-
Data Analysis: The number of migrated cells in the presence of the antagonist is compared to the number of migrated cells in the absence of the antagonist (control). The IC50 value is calculated as the concentration of the antagonist that causes a 50% reduction in cell migration.
Th2 Cell Chemotaxis Assay Workflow
CCR4 Signaling Pathway
CCR4 is a G protein-coupled receptor (GPCR). Upon binding of its cognate ligands, CCL17 (TARC) or CCL22 (MDC), the receptor undergoes a conformational change, leading to the activation of intracellular signaling pathways.
Simplified CCR4 Signaling Pathway
The primary signaling cascade initiated by CCR4 activation involves the Gi/o family of G proteins. This leads to the activation of phospholipase C (PLC), which in turn cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (IP3). IP3 then binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. This increase in intracellular calcium, along with other signaling events, ultimately results in the chemotactic migration of the cell towards the source of the chemokine. This compound, as a CCR4 antagonist, blocks the initial step of ligand binding, thereby inhibiting this entire downstream signaling cascade.
References
AZD2098: A Comparative Analysis of Cross-Species Reactivity at the CCR4 Receptor
For Immediate Release
This guide provides a comprehensive comparison of the cross-species reactivity of AZD2098, a potent and selective antagonist of the C-C chemokine receptor 4 (CCR4), across human, rat, and mouse. This document is intended for researchers, scientists, and drug development professionals engaged in preclinical and translational research involving CCR4 antagonism.
Summary of Cross-Species Reactivity
This compound demonstrates high affinity for the CCR4 receptor across all three species tested: human, rat, and mouse. The binding affinity, expressed as pIC50, indicates a potent inhibitory activity with comparable values across the different species. This suggests that this compound is a valuable tool for preclinical in vivo studies in rat and mouse models, with a strong potential for translation to human applications.
Quantitative Data Comparison
The following table summarizes the in vitro binding affinity of this compound for the CCR4 receptor in human, rat, and mouse. The data is presented as pIC50 values, which represent the negative logarithm of the half-maximal inhibitory concentration (IC50). A higher pIC50 value corresponds to a greater binding affinity.
| Species | Target | pIC50 |
| Human | hCCR4 | 7.8 |
| Rat | rCCR4 | 8.0 |
| Mouse | mCCR4 | 8.0 |
Experimental Protocols
The cross-species reactivity of this compound was determined using a whole-cell radioligand binding assay. This method measures the ability of a test compound to displace a radiolabeled ligand from its receptor on the surface of intact cells.
Radioligand Binding Assay Protocol (Representative)
1. Cell Culture and Membrane Preparation:
-
Chinese Hamster Ovary (CHO) cells stably expressing either human, rat, or mouse CCR4 are cultured to 80-90% confluency.
-
Cells are harvested and washed with phosphate-buffered saline (PBS).
-
Cell pellets are resuspended in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and homogenized.
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is resuspended in an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM CaCl2, and 0.5% BSA).
2. Binding Assay:
-
The binding assay is performed in a 96-well plate format.
-
To each well, the following are added in order:
-
50 µL of assay buffer with or without increasing concentrations of this compound.
-
50 µL of a fixed concentration of a radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL22).
-
100 µL of the prepared cell membrane suspension.
-
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CCR4 ligand.
-
The plate is incubated at room temperature for a defined period (e.g., 60-90 minutes) to allow binding to reach equilibrium.
3. Separation of Bound and Free Ligand:
-
The incubation is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
The filters are washed multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
4. Detection and Data Analysis:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The IC50 value for this compound is determined by plotting the percentage of specific binding against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
The pIC50 is then calculated as the negative logarithm of the IC50 value.
Visualizations
CCR4 Signaling Pathway
The following diagram illustrates the canonical signaling pathway of the CCR4 receptor upon binding of its chemokine ligands, CCL17 and CCL22. Activation of CCR4 leads to the engagement of G-proteins and subsequent downstream signaling cascades that play a crucial role in T-cell migration and immune responses.
Caption: CCR4 signaling cascade upon ligand binding.
Experimental Workflow: Radioligand Binding Assay
This diagram outlines the key steps involved in the competitive radioligand binding assay used to determine the binding affinity of this compound for the CCR4 receptor.
Caption: Workflow for CCR4 radioligand binding assay.
Validating AZ-2098 Antagonist Activity in Primary Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of AZD2098, a potent and selective CCR4 antagonist, with other relevant alternatives. The data presented herein is compiled from various studies to facilitate an objective evaluation of its performance in primary cells, supported by detailed experimental protocols and visualizations of key biological pathways and workflows.
Comparative Antagonist Activity
The antagonist potency of this compound and its alternatives has been evaluated in various primary cells and cell-based assays. The following tables summarize the quantitative data on their inhibitory activities against the CCR4 receptor.
| Compound | Cell System | Assay Readout | Ligand | Potency (pIC50) | Source |
| This compound | Human CD4+, CD45RA+ Th2 cells (in 0.3% HSA) | Chemotaxis | CCL22 | 6.3 | [1] |
| This compound | CHO (Chinese Hamster Ovary) cells transfected with human CCR4 | Intracellular Calcium Concentration | CCL17/TARC | 7.8 | [1] |
| AZD1678 | Human CD4+, CD45RA+ Th2 cells (in 0.3% HSA) | Chemotaxis | CCL22 | 6.4 | [1] |
| AZD1678 | CHO cells transfected with human CCR4 | Intracellular Calcium Concentration | CCL17/TARC | 8.0 | [1] |
HSA: Human Serum Albumin
| Compound | Cell Line | Assay | Ligand | Potency (IC50) | Source |
| This compound | HuT 78 (SS-derived) | Chemotaxis | CCL17 | 120 nM | [2] |
| This compound | HuT 78 (SS-derived) | Chemotaxis | CCL22 | 866 nM | [2] |
| C021 | MJ (MF-derived) | Chemotaxis | CCL17 | 186 nM | [2] |
| C021 | MJ (MF-derived) | Chemotaxis | CCL22 | 1300 nM | [2] |
SS: Sézary Syndrome; MF: Mycosis Fungoides
| Compound | Assay System | Parameter | Potency | Source |
| GSK2239633A | [125I]-TARC binding to human CCR4 | pIC50 | 7.96 | [3][4] |
| GSK2239633A | TARC-induced F-actin increase in human CD4+ CCR4+ T-cells | pA2 | 7.11 | [3][4] |
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and procedures involved in validating this compound's antagonist activity, the following diagrams have been generated.
References
- 1. Discovery of AZD-2098 and AZD-1678, Two Potent and Bioavailable CCR4 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Safety, tolerability, pharmacokinetics and pharmacodynamics of GSK2239633, a CC-chemokine receptor 4 antagonist, in healthy male subjects: results from an open-label and from a randomised study - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Class I and Class II CCR4 Antagonists for Researchers and Drug Developers
An In-depth Guide to the Mechanisms, Potency, and Experimental Evaluation of Allosteric CCR4 Inhibitors
C-C chemokine receptor 4 (CCR4) has emerged as a critical therapeutic target in immuno-oncology and inflammatory diseases. Its role in mediating the trafficking of regulatory T cells (Tregs) into the tumor microenvironment and Th2 cells to sites of inflammation has spurred the development of various antagonists. Small molecule allosteric modulators of CCR4 are broadly categorized into two distinct classes based on their binding sites: Class I and Class II. This guide provides a detailed comparative analysis of these two classes, supported by experimental data, to aid researchers and drug development professionals in this field.
Distinguishing Class I and Class II CCR4 Antagonists
Class I and Class II CCR4 antagonists are allosteric inhibitors, meaning they bind to a site on the receptor distinct from the orthosteric site where endogenous ligands like CCL17 and CCL22 bind. The primary distinction between these two classes lies in their binding location on the CCR4 protein.[1]
-
Class I Antagonists: These molecules are believed to bind to an extracellular or transmembrane portion of the CCR4 receptor.[1] A common structural motif for this class includes a lipophilic arene and a side chain containing a basic amine, linked to a central heteroaromatic core.[1]
-
Class II Antagonists: In contrast, Class II antagonists are thought to bind to an intracellular pocket of the CCR4 receptor.[1] These compounds are often characterized by a sulfonamide core flanked by a lipophilic arene and a substituted heteroaromatic ring.[1]
This fundamental difference in binding site can lead to distinct pharmacological profiles, including varying impacts on receptor internalization and downstream signaling.
Comparative Performance Data
The efficacy of CCR4 antagonists is primarily assessed through their ability to inhibit ligand-induced cell migration (chemotaxis). The following table summarizes publicly available quantitative data for representative Class I and Class II antagonists. It is important to note that direct comparisons should be made with caution, as experimental conditions can vary between studies.
| Class | Compound | Assay Type | Cell Line | Ligand | IC50 (nM) | Reference |
| Class I | C021 | Chemotaxis Inhibition | MJ | CCL17 | 186 | [2] |
| C021 | Chemotaxis Inhibition | MJ | CCL22 | 1300 | [2] | |
| C021 | Chemotaxis Inhibition | HuT 78 | CCL17 | N/A | [2] | |
| C021 | Chemotaxis Inhibition | HuT 78 | CCL22 | N/A | [2] | |
| K777 | Chemotaxis Inhibition | Hut78 | CCL17 | 8.9 | [3] | |
| K777 | Binding Inhibition ([¹²⁵I]-CCL17) | Hut78 | - | 57 | [3] | |
| Class II | AZD-2098 | Chemotaxis Inhibition | MJ | CCL17 | N/A | [2] |
| AZD-2098 | Chemotaxis Inhibition | MJ | CCL22 | N/A | [2] | |
| AZD-2098 | Chemotaxis Inhibition | HuT 78 | CCL17 | 120 | [2] | |
| AZD-2098 | Chemotaxis Inhibition | HuT 78 | CCL22 | 866 | [2] | |
| GSK2239633 | [¹²⁵I]-TARC Binding Inhibition | Human CCR4 | - | pIC50 = 7.96 | [4] | |
| GSK2239633 | TARC-induced F-actin polymerization | Human CD4+ CCR4+ T-cells | - | pA2 = 7.11 | [4] |
N/A: Data not available or not applicable. pIC50 and pA2 are logarithmic scale measures of potency.
Experimental Protocols
The evaluation of CCR4 antagonists involves a series of in vitro and in vivo assays to determine their potency, selectivity, and mechanism of action. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay measures the ability of a test compound to displace a radiolabeled ligand from the CCR4 receptor, providing information on its binding affinity (Ki).
Protocol:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing human CCR4 (e.g., CHO-CCR4).
-
Assay Buffer: Use a binding buffer such as 20 mmol/L HEPES, 100 mmol/L NaCl, 10 mmol/L MgCl₂, 10 µg/mL saponin, and 0.1% BSA, adjusted to pH 7.4.
-
Incubation: Incubate the cell membranes with a constant concentration of a radiolabeled CCR4 ligand (e.g., [¹²⁵I]CCL17) and varying concentrations of the antagonist.
-
Separation: Separate bound from free radioligand by filtration through a glass fiber filter.
-
Detection: Quantify the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Determine the IC50 value, which is the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand. The Ki value can then be calculated using the Cheng-Prusoff equation.[5]
Chemotaxis Assay
This functional assay assesses the ability of an antagonist to block the migration of CCR4-expressing cells towards a chemokine gradient.
Protocol:
-
Cell Preparation: Use a CCR4-expressing cell line (e.g., Hut78) or primary cells (e.g., human Tregs). Label the cells with a fluorescent dye like Calcein-AM for quantification.
-
Transwell System: Utilize a transwell plate with a porous membrane (e.g., 5 µm pore size).
-
Antagonist Pre-incubation: Pre-incubate the labeled cells with varying concentrations of the CCR4 antagonist.
-
Chemotaxis Setup: Place the CCR4 ligand (e.g., CCL22) in the lower chamber of the transwell plate. Add the pre-incubated cells to the upper chamber.
-
Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO₂ for a few hours to allow for cell migration.
-
Quantification: Measure the fluorescence of the migrated cells in the lower chamber using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition of chemotaxis for each antagonist concentration and determine the IC50 value.[6]
Receptor Occupancy Assay
This assay measures the extent to which an antagonist binds to and occupies the CCR4 receptor on target cells in a more physiological setting, such as whole blood.
Protocol:
-
Sample Collection: Obtain whole blood from healthy donors or patients.
-
Antagonist Incubation: Incubate whole blood samples with varying concentrations of the CCR4 antagonist.
-
Labeled Ligand Addition: Add a fluorescently labeled CCR4 ligand (e.g., Alexa 647-hCCL22).
-
Staining and Lysis: Stain for specific cell markers (e.g., CD4 and FoxP3 for Tregs), followed by red blood cell lysis and fixation.
-
Flow Cytometry: Analyze the samples by flow cytometry to measure the binding of the fluorescent ligand to the target cell population.
-
Data Analysis: The decrease in fluorescent signal in the presence of the antagonist indicates receptor occupancy. Determine the concentration of the antagonist required for a certain percentage of receptor occupancy.[7]
Visualizing Key Concepts
To further elucidate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).
CCR4 Signaling Pathway
Caption: Simplified CCR4 signaling cascade upon ligand binding.
Experimental Workflow for Chemotaxis Inhibition Assay
Caption: Workflow for assessing CCR4 antagonist potency.
Classification of CCR4 Antagonists
Caption: Classification of small molecule CCR4 antagonists.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of a Potent and Selective CCR4 Antagonist That Inhibits Treg Trafficking into the Tumor Microenvironment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A CCR4 antagonist reverses the tumor-promoting microenvironment of renal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule antagonists of the CC chemokine receptor 4 (CCR4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
AZD2098 as a Tool Compound for CCR4 Validation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of AZD2098 with other C-C Motif Chemokine Receptor 4 (CCR4) antagonists, offering a valuable resource for researchers validating CCR4 as a therapeutic target. The information presented is supported by experimental data and detailed methodologies to aid in the selection of the most appropriate tool compound for specific research needs.
Introduction to CCR4 and its Antagonists
C-C Motif Chemokine Receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in the migration of various immune cells, including T helper 2 (Th2) cells and regulatory T cells (Tregs). Its involvement in inflammatory diseases and cancer has made it an attractive target for drug discovery. CCR4 antagonists are molecules that inhibit the signaling cascade initiated by the binding of its natural ligands, CCL17 (TARC) and CCL22 (MDC). These antagonists are broadly classified into two categories based on their binding sites: Class I antagonists bind to an extracellular portion of the receptor, while Class II antagonists bind to an intracellular pocket.
This compound is a potent and selective Class II CCR4 antagonist. This guide will compare this compound with other notable CCR4 antagonists, including the Class I antagonist C021, and others such as FLX475, GSK2239633, and K777, to provide a comprehensive overview of their respective profiles.
Comparative Performance Data
The following tables summarize the quantitative data for this compound and its comparators across various in vitro assays.
Table 1: CCR4 Binding Affinity and Potency
| Compound | Class | Target Species | Assay Type | pIC50 / IC50 | Reference |
| This compound | II | Human | Radioligand Binding | pIC50 = 7.8 | |
| Rat | Radioligand Binding | pIC50 = 8.0 | |||
| C021 | I | Human | [35S]GTPγS Binding | IC50 = 18 nM | |
| K777 | Not Specified | Human | CCL17 Binding | IC50 = 57 nM | |
| GSK2239633A | II | Human | [125I]-TARC Binding | pIC50 = 7.96 |
Table 2: Functional Inhibition of Chemotaxis
| Compound | Cell Line | Chemoattractant | IC50 | Reference |
| This compound | Th2 cells | CCL17/CCL22 | pIC50 = 6.3 | |
| C021 | Human T cells | Not Specified | 140 nM | |
| Mouse T cells | Not Specified | 39 nM | ||
| K777 | Hut78 cells | CCL17 | 8.9 nM |
Table 3: Effects on Cell Proliferation
| Compound | Cell Line | Assay Type | Effect | IC50 | Reference |
| This compound | MJ and HuT 78 | MTS Assay | No inhibition | - | |
| C021 | MJ and HuT 78 | MTS Assay | Inhibition | Not Specified |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms of action and experimental procedures, the following diagrams are provided in Graphviz DOT language.
AZD2098: A Comparative Performance Analysis Against Established CCR4 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive performance comparison of AZD2098, a potent and selective C-C chemokine receptor 4 (CCR4) antagonist, against other known standards in the field. The data presented is intended to offer an objective overview supported by available preclinical and clinical experimental findings.
Executive Summary
This compound is a small molecule inhibitor of CCR4, a key receptor implicated in the trafficking of T-helper 2 (Th2) cells and regulatory T cells (Tregs). Its potential therapeutic applications span inflammatory diseases such as asthma and various cancers. This guide benchmarks this compound's performance against other CCR4-targeting agents, including the small molecules AZD1678, FLX475, GSK2239633, and the monoclonal antibody Mogamulizumab. While this compound has demonstrated robust preclinical efficacy, it is important to note that it has not progressed to the same clinical trial stages as some of the comparators.
Data Presentation
Table 1: In Vitro Potency of CCR4 Antagonists
| Compound | Target | Assay Type | pIC50 | Organism |
| This compound | CCR4 | FMAT Whole Cell Binding | 7.8 | Human |
| AZD1678 | CCR4 | FMAT Whole Cell Binding | 8.6 | Human |
| FLX475 | CCR4 | Not Specified | Potent and Selective | Not Specified |
| GSK2239633 | CCR4 | [125I]-TARC Binding | 7.96 | Human |
| Mogamulizumab | CCR4 | Not Applicable (mAb) | Not Applicable | Human |
Table 2: Functional Inhibition by CCR4 Antagonists
| Compound | Assay Type | Endpoint | pIC50 / Effect |
| This compound | Th2 Cell Chemotaxis | Inhibition of Migration | 6.3 |
| This compound | Calcium Flux | Inhibition of CCL22-induced Ca2+ influx | 7.5 |
| GSK2239633 | Actin Polymerization | Inhibition of TARC-induced actin polymerization | pA2 of 7.11 |
Table 3: In Vivo and Clinical Performance of CCR4 Antagonists
| Compound | Model/Trial Phase | Indication | Key Findings |
| This compound | Ovalbumin-Sensitized Rat | Asthma | Exhibited efficacy against antigen-induced inflammatory response. |
| FLX475 | Phase 1/2 | Multiple Cancers | Monotherapy showed a favorable safety profile and evidence of clinical activity. Combination with pembrolizumab showed encouraging efficacy. |
| Mogamulizumab | Approved Drug | Cutaneous T-cell Lymphoma | Approved for the treatment of relapsed or refractory mycosis fungoides and Sézary syndrome. |
Experimental Protocols
Detailed methodologies for the key experiments cited for this compound are provided below.
FMAT Whole Cell Binding Assay
This assay was utilized to determine the binding affinity of this compound to the human CCR4 receptor.
Cell Line: CHO cells stably expressing human CCR4.
Protocol:
-
Cells were cultured to 80-90% confluency, harvested, and washed with assay buffer (HBSS containing 20 mM HEPES and 0.1% BSA).
-
A fixed concentration of the fluorescently labeled CCR4 ligand, CCL22-Alexa Fluor 647, was used.
-
Serial dilutions of this compound were prepared in assay buffer.
-
In a 384-well plate, cells, labeled ligand, and the test compound (this compound) were mixed.
-
The plate was incubated at room temperature for 90 minutes in the dark.
-
The fluorescence of the cell-associated ligand was measured using a Fluorometric Microvolume Assay Technology (FMAT) plate reader.
-
The pIC50 values were calculated from the concentration-response curves using a four-parameter logistic fit.
FLIPR Intracellular Calcium Mobilization Assay
This assay assessed the functional antagonist activity of this compound by measuring its ability to inhibit ligand-induced intracellular calcium release.
Cell Line: CHO cells co-expressing human CCR4 and a G-protein alpha subunit (Gα16).
Protocol:
-
Cells were seeded into 384-well black-walled, clear-bottom plates and cultured overnight.
-
The cells were loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C.
-
Following incubation, the cells were washed with assay buffer to remove excess dye.
-
Serial dilutions of this compound were added to the wells and incubated for 15-30 minutes.
-
The plate was then placed in a Fluorometric Imaging Plate Reader (FLIPR).
-
A sub-maximal concentration of the CCR4 ligand, CCL22, was added to stimulate calcium flux.
-
The change in fluorescence intensity, corresponding to the intracellular calcium concentration, was measured in real-time.
-
The inhibitory effect of this compound was determined by the reduction in the ligand-induced fluorescence signal, and pIC50 values were calculated.
Human Primary Th2 Cell Chemotaxis Assay
This assay evaluated the ability of this compound to block the migration of human Th2 cells towards a CCR4 ligand.
Cells: Human primary Th2 cells, differentiated in vitro from naive CD4+ T cells.
Protocol:
-
A chemotaxis plate (e.g., Transwell) with a porous membrane (typically 5 µm pore size) was used.
-
The lower chamber of the wells was filled with media containing a specific concentration of the CCR4 ligand, CCL17 or CCL22.
-
Serial dilutions of this compound were added to both the upper and lower chambers.
-
A suspension of pre-labeled (e.g., with Calcein AM) human Th2 cells was added to the upper chamber.
-
The plate was incubated for 2-3 hours at 37°C in a 5% CO2 incubator to allow for cell migration.
-
The number of cells that migrated to the lower chamber was quantified by measuring the fluorescence of the cell lysate in the lower chamber using a plate reader.
-
The percentage inhibition of chemotaxis was calculated relative to the control (ligand alone), and pIC50 values were determined.
Ovalbumin-Sensitized Rat Model of Asthma
This in vivo model was used to assess the anti-inflammatory effects of this compound in an allergic asthma setting.
Animal Model: Brown Norway rats.
Protocol:
-
Sensitization: Rats were sensitized by intraperitoneal injections of ovalbumin (OVA) mixed with an adjuvant (e.g., alum) on days 0 and 7.
-
Challenge: From day 14, sensitized rats were challenged with aerosolized OVA for a set duration on multiple days to induce an inflammatory response in the lungs.
-
Treatment: this compound was administered orally at various doses prior to each OVA challenge.
-
Assessment: 24 hours after the final challenge, various inflammatory parameters were assessed, including:
-
Bronchoalveolar Lavage (BAL): Collection of BAL fluid to measure the influx of inflammatory cells (e.g., eosinophils, lymphocytes).
-
Lung Histology: Examination of lung tissue sections for signs of inflammation and mucus production.
-
Cytokine Levels: Measurement of Th2 cytokines (e.g., IL-4, IL-5, IL-13) in the BAL fluid or lung homogenates.
-
-
The efficacy of this compound was determined by its ability to reduce the OVA-induced inflammatory endpoints compared to a vehicle-treated control group.
Mandatory Visualization
CCR4 Signaling Pathway and Inhibition by this compound
Caption: CCR4 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vitro Antagonist Characterization
Caption: In vitro characterization workflow for this compound.
Safety Operating Guide
Essential Safety and Operational Guide for Handling AZD2098
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, storage, and disposal of AZD2098, a potent and selective CCR4 antagonist. This document provides immediate access to critical safety protocols and logistical information to ensure a safe laboratory environment.
Chemical and Physical Properties
A summary of the key quantitative data for this compound is presented below. This information is crucial for accurate experimental planning and safety assessments.
| Property | Value | Source |
| Molecular Weight | 334.18 g/mol | Tocris Bioscience |
| Formula | C₁₁H₉Cl₂N₃O₃S | Tocris Bioscience |
| Appearance | White to off-white solid powder | MedKoo |
| Purity | ≥98% (HPLC) | Tocris Bioscience |
| CAS Number | 566203-88-1 | Tocris Bioscience |
| Storage Temperature | Store at +4°C | Tocris Bioscience |
Personal Protective Equipment (PPE)
To ensure the safety of laboratory personnel, the following personal protective equipment is mandatory when handling this compound:
-
Eye Protection: Chemical safety goggles that conform to EN 166 standards are required to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, must be worn. It is critical to consult the glove manufacturer's specifications for breakthrough time and compatibility.
-
Body Protection: A standard laboratory coat should be worn to prevent skin contact. For procedures with a higher risk of exposure, additional protective clothing may be necessary.
-
Respiratory Protection: Under standard laboratory conditions with adequate ventilation, respiratory protection is not typically required. However, if there is a risk of generating dust or aerosols, or if occupational exposure limits are exceeded, a NIOSH/MSHA or EN 136 approved respirator is essential.
Operational and Disposal Plans
Adherence to proper operational and disposal procedures is vital for minimizing risks and ensuring environmental safety.
Handling and Storage
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
-
Hygiene: Avoid contact with skin and eyes. Wash hands thoroughly with soap and water after handling.
-
Storage: Store in a tightly sealed, clearly labeled container in a cool, dry place as recommended at +4°C.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: Immediately evacuate the affected area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Use an absorbent material to contain the spill.
-
Clean: Carefully collect the spilled material and absorbent into a sealed container for disposal.
-
Decontaminate: Clean the spill area with an appropriate solvent.
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.
-
Waste Containers: Use designated, sealed, and properly labeled containers for chemical waste.
-
Segregation: Do not mix this compound waste with other chemical waste unless compatibility is confirmed.
-
Professional Disposal: Arrange for disposal by a licensed professional waste disposal service. Never dispose of chemical waste down the drain or in regular trash.
Mechanism of Action: CCR4 Signaling Pathway
This compound is an antagonist of the C-C chemokine receptor type 4 (CCR4), a G protein-coupled receptor. The diagram below illustrates the signaling pathway that is inhibited by this compound.
Caption: this compound inhibits the CCR4 signaling pathway by blocking ligand binding.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
